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  • Product: Methyl 4-chloro-2-(fluorosulfonyl)benzoate
  • CAS: 1955505-45-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Methyl 4-chloro-2-(fluorosulfonyl)benzoate: A Versatile Building Block for Covalent Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive overview of Methyl 4-chloro-2-(fluorosulfonyl)benzoate (CAS 1955505-45-9), a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of Methyl 4-chloro-2-(fluorosulfonyl)benzoate (CAS 1955505-45-9), a functionalized aromatic compound with significant potential in the field of covalent drug discovery. We will delve into its chemical properties, explore its reactivity as a covalent modifier, and present its applications in the design of targeted therapeutics. This document is intended to be a practical resource, offering insights into the strategic use of this unique chemical entity.

Introduction: The Rise of Covalent Inhibitors and the Role of Sulfonyl Fluorides

The paradigm of drug design has seen a resurgence of interest in covalent inhibitors, molecules that form a permanent bond with their biological target. This approach can offer distinct advantages, including enhanced potency, prolonged duration of action, and the ability to target shallow binding pockets that are often intractable for non-covalent binders.

At the forefront of this renaissance are electrophilic "warheads" that can react with nucleophilic amino acid residues on proteins. Among these, the sulfonyl fluoride moiety has emerged as a particularly promising functional group.[1][2] Unlike more traditional electrophiles, sulfonyl fluorides exhibit a remarkable balance of stability in aqueous environments and reactivity towards specific amino acid side chains, primarily tyrosine, lysine, serine, and threonine.[1][3][4] This controlled reactivity minimizes off-target effects and provides a pathway for the development of highly selective covalent therapeutics.

Methyl 4-chloro-2-(fluorosulfonyl)benzoate is a strategically designed building block that incorporates this powerful sulfonyl fluoride warhead into a substituted benzene scaffold. The presence of the chloro and methyl ester functionalities offers avenues for further chemical modification, allowing for the fine-tuning of physicochemical properties and the introduction of pharmacophoric elements to achieve desired target engagement.

Physicochemical Properties and Structural Features

While extensive experimental data for Methyl 4-chloro-2-(fluorosulfonyl)benzoate is not widely published, we can infer its key properties based on its structure and data from similar compounds.

PropertyValueSource/Comment
CAS Number 1955505-45-9AiFChem[5]
Molecular Formula C₈H₆ClFO₄SAiFChem[5]
Molecular Weight 252.65 g/mol AiFChem[5]
IUPAC Name methyl 4-chloro-2-(fluorosulfonyl)benzoateAiFChem[5]
SMILES COC(=O)C1=C(C=C(C=C1)Cl)S(=O)(=O)FPubChemLite[6]
Physical Form Solid (Predicted)Inferred from related solid sulfonyl fluorides.
Solubility Predicted to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents.General solubility for similar aromatic esters.

Structural Diagram:

Caption: Chemical structure of Methyl 4-chloro-2-(fluorosulfonyl)benzoate.

Synthesis and Reactivity

Proposed Synthesis

A plausible synthetic route to Methyl 4-chloro-2-(fluorosulfonyl)benzoate likely involves the conversion of the corresponding sulfonyl chloride to the sulfonyl fluoride. The sulfonyl chloride precursor, Methyl 4-chloro-2-(chlorosulfonyl)benzoate (CAS 85392-01-4), is commercially available.

Synthetic Scheme:

G start Methyl 4-chloro-2-(chlorosulfonyl)benzoate product Methyl 4-chloro-2-(fluorosulfonyl)benzoate start->product Halogen Exchange reagent Fluorinating Agent (e.g., KF, TBAF) reagent->product

Caption: Proposed synthesis of the target compound from its sulfonyl chloride precursor.

This halogen exchange reaction is a common method for the preparation of sulfonyl fluorides and can often be achieved under mild conditions using a fluoride source such as potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF).

Reactivity Profile: The Sulfonyl Fluoride "Warhead"

The key to the utility of Methyl 4-chloro-2-(fluorosulfonyl)benzoate lies in the reactivity of the sulfonyl fluoride group. This functional group is an electrophilic center that can undergo nucleophilic attack by electron-rich amino acid side chains within a protein's binding pocket.

Mechanism of Covalent Modification:

G cluster_0 Protein Binding Pocket Protein-Nu Protein-Nu-H (e.g., Tyr-OH, Lys-NH₂) intermediate [Transition State] Protein-Nu->intermediate Ar-SO2F Ar-SO₂F (Methyl 4-chloro-2-(fluorosulfonyl)benzoate) Ar-SO2F->intermediate product Protein-Nu-SO₂-Ar + HF intermediate->product

Caption: General mechanism of covalent bond formation with a nucleophilic amino acid residue.

The reactivity of aryl sulfonyl fluorides can be modulated by the electronic properties of the aromatic ring.[1] The presence of the electron-withdrawing chloro and methyl ester groups on the benzene ring of Methyl 4-chloro-2-(fluorosulfonyl)benzoate is expected to increase the electrophilicity of the sulfur atom, potentially enhancing its reactivity towards nucleophilic attack compared to an unsubstituted phenylsulfonyl fluoride.

It is important to note that while sulfonyl fluorides can react with cysteine, the resulting thio-sulfonate ester bond is often unstable.[1] Their true strength lies in the formation of stable sulfonamide (with lysine) and sulfonate ester (with tyrosine, serine, or threonine) linkages.[3]

Applications in Drug Discovery and Chemical Biology

Methyl 4-chloro-2-(fluorosulfonyl)benzoate is a versatile building block for the synthesis of covalent probes and inhibitors. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled to various molecular scaffolds to generate a library of targeted covalent inhibitors. The chloro substituent can also be a site for further functionalization, for example, through palladium-catalyzed cross-coupling reactions, to introduce additional diversity.

Workflow for Developing Covalent Inhibitors:

G start Methyl 4-chloro-2-(fluorosulfonyl)benzoate step1 Hydrolysis of Methyl Ester start->step1 step2 Amide Coupling with Scaffolds step1->step2 step3 Library of Covalent Probes step2->step3 step4 Screening and Optimization step3->step4 end Lead Covalent Inhibitor step4->end

Sources

Exploratory

Technical Guide: SuFEx Click Chemistry Reagents – Methyl Benzoate Derivatives

Executive Summary Sulfur(VI) Fluoride Exchange (SuFEx) represents the next generation of click chemistry, distinguishing itself from Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) by its unique balance of stability a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sulfur(VI) Fluoride Exchange (SuFEx) represents the next generation of click chemistry, distinguishing itself from Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) by its unique balance of stability and latent reactivity . While CuAAC relies on high-energy unsaturation, SuFEx exploits the unique properties of the S(VI)-F bond: it is remarkably stable to hydrolysis and thermolysis but reacts rapidly with specific nucleophiles upon activation.

This guide focuses on Methyl Benzoate Fluorosulfates (e.g., methyl 3-(fluorosulfonyloxy)benzoate). These reagents act as bifunctional "hubs" in drug discovery and chemical biology. The fluorosulfate group (


) serves as the SuFEx click handle for covalent attachment to proteins or small molecules, while the methyl ester provides a versatile orthogonal handle for further diversification or immobilization.

The SuFEx Paradigm: Mechanism & Stability

The utility of SuFEx reagents rests on the "yinyang" nature of the S(VI)-F bond. Unlike sulfonyl chlorides, which are prone to rapid hydrolysis, sulfonyl fluorides and fluorosulfates are stable in aqueous buffer, plasma, and at elevated temperatures.

Activation Pathways

The S-F bond is activated via two primary mechanisms:

  • Silicon-Mediated Exchange: Driven by the formation of the strong Si-F bond (approx. 135 kcal/mol).

  • Base-Catalyzed Exchange: Utilization of superbase catalysts (DBU, BEMP) to stabilize the transition state and facilitate fluoride departure.

Mechanistic Visualization

The following diagram illustrates the activation logic, distinguishing between the "Sleeping" state (stable) and the "Active" state.

SuFEx_Mechanism Reagent Methyl Benzoate Fluorosulfate (Stable S-F Bond) Environment Aqueous Buffer / Plasma (No Reaction) Reagent->Environment  Resistant   Transition Pentacoordinate Transition State Reagent->Transition  + Nucleophile   Activator Activator (DBU or R3Si-Nu) Activator->Transition  Catalysis   Product Sulfonate/Sulfamate Linkage (S-O / S-N) Transition->Product  Collapse   Leaving Leaving Group (F- or R3Si-F) Transition->Leaving

Figure 1: The SuFEx activation pathway.[1] The reagent remains inert until specific activation unlocks the S-F bond.

The Reagent Class: Methyl Benzoate Hubs

Methyl benzoate fluorosulfates are synthesized from their corresponding hydroxybenzoates (phenols). The two primary isomers used in library synthesis are:

Compound NameStructure DescriptionRole
Methyl 3-(fluorosulfonyloxy)benzoate Meta-substituted. The

group is at the 3-position relative to the ester.
Geometric Spacer: Provides a "kinked" geometry often preferred in fragment-based drug discovery to access distinct pockets.
Methyl 4-(fluorosulfonyloxy)benzoate Para-substituted. The

group is at the 4-position.
Linear Linker: Extends the molecule linearly. Often used as a rigid spacer in PROTACs or molecular probes.

Why this scaffold?

  • Orthogonality: The S-F bond survives standard ester hydrolysis conditions (LiOH/THF), allowing the ester to be converted to an acid after the SuFEx reaction if needed.

  • Lipophilicity: The aromatic ring and ester improve cell permeability compared to aliphatic sulfonyl fluorides.

Synthesis Protocols

Method A: The "Gold Standard" (Gas Reagent)

Best for: Multi-gram scale, high atom economy. Pre-requisite: Access to Sulfuryl Fluoride (


) gas cylinders. Safety Warning: 

is a neurotoxic gas. Work in a well-ventilated fume hood.

Protocol:

  • Setup: Charge a round-bottom flask with Methyl 3-hydroxybenzoate (1.0 equiv) and Dichloromethane (DCM) [0.2 M].

  • Base: Add Triethylamine (TEA) (2.0 equiv).

  • Reaction: Seal the flask with a septum. Insert a balloon filled with

    
     gas .
    
  • Agitation: Stir vigorously at Room Temperature (RT) for 2–4 hours.

  • Monitoring: Monitor by TLC (The fluorosulfate is usually less polar than the phenol).

  • Workup: Dilute with DCM, wash with 1N HCl (to remove TEA), then water and brine. Dry over

    
    .
    
  • Purification: Flash chromatography (Hexanes/EtOAc).

Method B: The "Benchtop" Alternative (Solid Reagent)

Best for: Small scale, safety-restricted labs. Reagent: AISF (4-Acetylamino-phenylimidosulfuryl difluoride).

Protocol:

  • Setup: Dissolve Methyl 3-hydroxybenzoate (1.0 equiv) in Acetonitrile (AcCN) or THF.

  • Base: Add DBU (1.2 equiv) or

    
      (2.0 equiv).
    
  • Reagent: Add AISF (1.1 equiv) as a solid.

  • Reaction: Stir at RT for 1–12 hours.

  • Workup: Standard aqueous extraction.

SuFEx Coupling Protocols (The "Click")

Once you have the Methyl Benzoate Fluorosulfate, you can click it to various targets.

Protocol: SuFEx with Amines (Sulfamoylation)

This creates a stable Sulfamate linkage (


).
  • Mix: Combine Methyl 3-(fluorosulfonyloxy)benzoate (1.0 equiv) and the Target Amine (1.1 equiv) in AcCN or DMSO.

  • Catalyst: Add DBU (1.5 – 2.0 equiv).

    • Note: Stoichiometric base is required here to neutralize the HF generated.

  • Conditions: Stir at RT for 1–6 hours.

  • Outcome: Quantitative conversion is common.

Protocol: SuFEx with Silyl Ethers (Sulfate Formation)

This creates a Diaryl Sulfate linkage (


).[2] This is the "classic" Sharpless SuFEx.
  • Mix: Combine Methyl 3-(fluorosulfonyloxy)benzoate (1.0 equiv) and Aryl Silyl Ether (

    
    ) (1.0 equiv) in AcCN.
    
  • Catalyst: Add BEMP or DBU (10–20 mol% catalytic amount).

    • Note: Only catalytic base is needed because the byproduct is TMS-F (gas/volatile), driving the reaction.

  • Conditions: RT to 50°C.

Reaction Optimization Table
VariableRecommendationRationale
Solvent Acetonitrile (AcCN)Polar aprotic; stabilizes the transition state; good solubility for organic bases.
Catalyst (Standard) DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)Sufficient for most primary amines and unhindered phenols.
Catalyst (Difficult) BEMP (Phosphazene base)Non-nucleophilic superbase. Use when the substrate is sterically hindered or sensitive to nucleophilic attack by DBU.
Concentration 0.1 M – 0.5 MHigh concentration favors kinetics without aggregation issues.
Water Tolerance HighUnlike acid chlorides, trace water does not kill the reagent, but dry solvents improve yield by preventing competitive hydrolysis during the active phase.

Applications in Chemical Biology

Methyl benzoate fluorosulfates are increasingly used as Covalent Warheads in Chemoproteomics.

Workflow:

  • Probe Design: The methyl benzoate fluorosulfate is derivatized (via the ester) with a biotin tag or a fluorophore.

  • Incubation: The probe is incubated with a proteome (cell lysate).

  • Reaction: The

    
     group reacts specifically with Tyrosine (or Lysine/Histidine in specific microenvironments) residues near the binding site.
    
  • Analysis: Mass Spectrometry identifies the modified residue.[3]

Chemoproteomics Probe Methyl Benzoate SuFEx Probe Binding Protein Binding (Affinity Recognition) Probe->Binding  Incubate   Proteome Cell Lysate (Proteome) Proteome->Binding Covalent SuFEx Reaction (Tyr/Lys Modification) Binding->Covalent  Proximity Effect   Analysis LC-MS/MS Identification Covalent->Analysis  Digestion & Sequencing  

Figure 2: Workflow for using Methyl Benzoate SuFEx probes in target identification.

References

  • Dong, J., Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition.

  • Jones, L. H., et al. (2017). "Covalent Enzyme Inhibition through Fluorosulfate Modification of a Noncatalytic Serine Residue." ACS Chemical Biology.[3]

  • Kelly, J. W., et al. (2018). "Inverse Drug Discovery for Covalent Inhibitors." Journal of the American Chemical Society.

  • Barroso, S., et al. (2021).[4] "Sulfur-Fluoride Exchange (SuFEx) Click Chemistry for the Synthesis of Functional Materials." Materials Advances.

Sources

Foundational

Technical Guide: Applications of 2-Fluorosulfonyl Benzoates in Medicinal Chemistry

The following technical guide details the applications, chemistry, and experimental protocols for 2-fluorosulfonyl benzoates in medicinal chemistry. Executive Summary 2-Fluorosulfonyl benzoates represent a specialized cl...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the applications, chemistry, and experimental protocols for 2-fluorosulfonyl benzoates in medicinal chemistry.

Executive Summary

2-Fluorosulfonyl benzoates represent a specialized class of SuFEx (Sulfur-Fluoride Exchange) reagents that bridge the gap between covalent inhibition, fragment-based drug discovery, and heterocycle synthesis. Unlike their meta- or para- counterparts, the ortho-positioning of the sulfonyl fluoride (–SO₂F) group relative to the ester/carboxylate moiety introduces unique "neighboring group" reactivity. This geometric constraint enables bio-orthogonal ligation, the synthesis of bioactive benzisothiazole (saccharin-like) scaffolds, and the development of site-specific covalent probes that exploit proximity-driven activation.

This guide serves as a blueprint for leveraging this scaffold to design Targeted Covalent Inhibitors (TCIs) and synthesize complex sultam pharmacophores.

Chemical Architecture & Reactivity Profile

The core structure consists of a benzene ring substituted with a fluorosulfonyl group at the C2 position and a carboxylate ester at the C1 position .

The "Ortho-Effect" in SuFEx Chemistry

While standard aryl sulfonyl fluorides are stable "sleeping beauty" electrophiles—reactive only when activated by specific protein microenvironments (e.g., H-bonding to the sulfonyl oxygens)—the 2-fluorosulfonyl benzoate possesses an internal "trap."

  • Dual Electrophilicity: The molecule contains two electrophilic centers: the carbonyl carbon (hard) and the sulfur(VI) center (soft/dipole-driven).

  • Cyclization Potential: Upon reaction with bifunctional nucleophiles (e.g., primary amines), the 2-fluorosulfonyl benzoate undergoes a cascade reaction to form saccharin derivatives (1,2-benzisothiazol-3(2H)-one 1,1-dioxides) . This is a critical pathway for generating sultam-based drugs.

Stability vs. Reactivity
  • Hydrolytic Stability: High. The C–F bond (105 kcal/mol) and the steric shielding from the ortho-ester make these compounds resistant to nonspecific hydrolysis in aqueous media (pH 4–8).

  • Activation: Reactivity is triggered by:

    • Proximity: Confinement within a protein pocket.

    • Lewis Acid Catalysis: Ca²⁺ or Zn²⁺ in metalloproteases.

    • Silicon Assistance: Silyl ethers (in synthetic contexts).

Medicinal Chemistry Applications

Targeted Covalent Inhibitors (TCIs)

2-Fluorosulfonyl benzoates are used as "warheads" to target non-catalytic amino acid residues (Tyrosine, Lysine, Serine, Histidine) that are spatially distinct from the active site but accessible via the ortho-geometry.

  • Mechanism: The benzoate moiety acts as the "anchor," binding to a specific pocket, while the ortho-SO₂F group "snaps" onto a nearby nucleophile via SuFEx.

  • Case Use: Targeting Tyrosine residues in kinases where the phenol OH is positioned to attack the sulfur. The ortho-substitution forces a specific dihedral angle, allowing for selectivity against off-target proteins that lack the precise geometry.

Synthesis of Bioactive Sultams (Saccharin Analogs)

The 2-fluorosulfonyl benzoate scaffold is the direct precursor to saccharin and N-substituted saccharin analogs, which are privileged structures in medicinal chemistry (e.g., COX-2 inhibitors, carbonic anhydrase inhibitors).

  • Advantage over Chlorides: Unlike sulfonyl chlorides, which are moisture-sensitive and prone to hydrolysis, the fluorides are stable, allowing for purification and storage. The cyclization can be controlled to occur on-target or in a late-stage synthetic step.

Activity-Based Protein Profiling (ABPP)

These compounds serve as chemical probes to map the "ligandability" of proteomes.

  • Workflow:

    • Probe Design: A 2-fluorosulfonyl benzoate is linked to an alkyne handle.

    • Incubation: The probe covalently labels proteins with nucleophilic residues in the binding pocket.

    • Click Chemistry: The alkyne is clicked to a biotin-azide for enrichment and Mass Spec analysis.

Visualizing the Mechanism

The following diagram illustrates the SuFEx activation and the Cyclization Pathway unique to the ortho-isomer.

SuFEx_Mechanism Reagent 2-Fluorosulfonyl Benzoate Complex Non-Covalent Complex (Anchor) Reagent->Complex Binding Amine Primary Amine (R-NH2) Reagent->Amine + R-NH2 (Synthetic) Protein Protein Target (Tyr/Lys/Ser) TS Transition State (H-Bond Activation) Complex->TS Proximity Product_Linear Sulfonylated Protein (Linear Adduct) TS->Product_Linear SuFEx (F- displacement) Product_Cyclic Saccharin Analog (Cyclic Sultam) Amine->Product_Cyclic Cascade Cyclization (-HF, -ROH)

Figure 1: Divergent reactivity pathways of 2-fluorosulfonyl benzoates: Protein labeling (Top) vs. Saccharin synthesis (Bottom).

Experimental Protocols

Protocol A: Synthesis of Methyl 2-(fluorosulfonyl)benzoate

Objective: Convert the commercially available 2-(chlorosulfonyl)benzoic acid or ester to the stable fluoride.

  • Reagents: Methyl 2-(chlorosulfonyl)benzoate (1.0 equiv), Potassium Bifluoride (KHF₂, 2.5 equiv), Acetonitrile (MeCN)/Water (1:1).

  • Procedure:

    • Dissolve methyl 2-(chlorosulfonyl)benzoate in MeCN.

    • Add saturated aqueous KHF₂ solution dropwise at 0°C.

    • Stir vigorously at Room Temperature (RT) for 3 hours. Monitor by TLC (the fluoride is more polar than the chloride but less polar than the acid).

    • Workup: Dilute with EtOAc, wash with water (3x) and brine.[1] Dry over MgSO₄.

    • Purification: Flash chromatography (Hexanes/EtOAc).

    • Yield: Typically >90%.

    • Validation: ¹⁹F NMR (approx. +65 ppm vs CFCl₃).

Protocol B: SuFEx-Based Protein Labeling (In Vitro)

Objective: Covalent labeling of a target protein (e.g., Carbonic Anhydrase or a Kinase).

  • Preparation: Prepare a 10 mM stock of the 2-fluorosulfonyl benzoate probe in DMSO.

  • Incubation:

    • Dilute protein to 1 µM in PBS (pH 7.4).

    • Add probe (final conc. 10–50 µM). Keep DMSO < 1%.

    • Incubate at 37°C for 1–4 hours.

  • Quenching: Add 4x Laemmli buffer (containing β-mercaptoethanol) and boil for 5 min. (Note: The S–N or S–O bond formed is stable to boiling).

  • Analysis: SDS-PAGE followed by Western Blot (if biotinylated) or Intact Protein Mass Spectrometry.

    • Expectation: A mass shift of +[MW of probe minus HF] (approx. +MW - 20 Da).

Data Summary: Comparison of Warheads

FeatureSulfonyl Chloride (–SO₂Cl)2-Fluorosulfonyl Benzoate (–SO₂F) Acrylamide (Michael Acceptor)
Intrinsic Reactivity High (Non-specific)Low (Tunable/Latent) Moderate
Water Stability Poor (Hydrolyzes min/hrs)Excellent (Stable days/weeks) Good
Target Residues Lys, Cys, Tyr, Ser, HisTyr, Lys, Ser, His Cys (mainly)
Mechanism Nucleophilic SubstitutionSuFEx (Substitution) Michael Addition
Metabolic Stability LowHigh Moderate (Glutathione attack)
Primary Application Reagent / IntermediateProbe / TCI / Sultam Precursor TCI (Kinase Inhibitors)

Future Outlook

The 2-fluorosulfonyl benzoate scaffold is evolving from a mere synthetic building block into a sophisticated tool for "Inverse Drug Discovery." By placing this moiety on fragment libraries, researchers can screen for covalent binders against the entire proteome, identifying novel druggable pockets (cryptic pockets) that are only accessible via the unique ortho-geometry of the benzoate linker.

References

  • Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[2][3] Angewandte Chemie International Edition. Link

  • Jones, L. H. (2018). Emerging Utility of Fluorosulfate Chemical Probes. ACS Medicinal Chemistry Letters. Link

  • Narayanam, M. K., et al. (2018). Characterization of the Potency and Selectivity of PROTACs and SuFEx-Based Covalent Inhibitors. Chemical Society Reviews. Link

  • Barrow, A. S., et al. (2019). The Growing Applications of SuFEx Click Chemistry. Chemical Society Reviews. Link

  • Grimster, N. P., et al. (2013). Aromatic Sulfonyl Fluorides as Kinetic Probes for Profiling Human Proteomes.[4] Journal of the American Chemical Society. Link

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Aryl Sulfonyl Fluoride Linkers for Advanced Bioconjugation

Abstract: The field of bioconjugation is continually evolving, seeking more robust, selective, and biocompatible methods to link molecules to proteins, antibodies, and other biological vectors. Aryl sulfonyl fluorides (A...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The field of bioconjugation is continually evolving, seeking more robust, selective, and biocompatible methods to link molecules to proteins, antibodies, and other biological vectors. Aryl sulfonyl fluorides (Ar-SO₂F) have emerged as a privileged class of electrophilic hubs for creating stable covalent bonds with a variety of nucleophilic amino acid residues.[1][2] Leveraging the principles of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a concept pioneered by Nobel laureate K. Barry Sharpless, these linkers offer a unique combination of stability and reactivity.[3][4] Unlike traditional bioconjugation strategies that are often limited to cysteine or lysine, aryl sulfonyl fluorides can target context-specific tyrosine, serine, threonine, and histidine residues, significantly expanding the toolkit for protein modification.[1][5] This guide provides a deep dive into the mechanistic underpinnings of Ar-SO₂F chemistry, outlines key applications, and delivers detailed, field-proven protocols for their successful implementation in a research setting.

The Chemistry of Aryl Sulfonyl Fluoride Linkers

The Sulfur(VI) Fluoride Exchange (SuFEx) Reaction

At the heart of this technology is the SuFEx reaction, a new generation of click chemistry.[3][4][6] The core principle involves the reaction of a highly stable sulfur(VI) fluoride group with a nucleophile (Nu), typically a deprotonated amino acid side chain, to form a stable covalent S-Nu bond while displacing a fluoride ion.[3]

The S-F bond in aryl sulfonyl fluorides is remarkably stable under many physiological and synthetic conditions, including resistance to reduction and thermolysis.[4][7] However, its reactivity can be predictably unleashed in the presence of a suitable nucleophile, making it an ideal "warhead" for targeted covalent modification.[1][8] This balance is a key advantage over more promiscuous electrophiles like sulfonyl chlorides, which are more susceptible to hydrolysis and off-target reactions.[4][8]

Caption: The SuFEx reaction of an aryl sulfonyl fluoride with a protein nucleophile.

Reactivity and Amino Acid Selectivity

A significant advantage of aryl sulfonyl fluoride linkers is their ability to react with a broader range of amino acid residues compared to traditional bioconjugation reagents. While conditions can be optimized to favor a specific residue, their reactivity profile is a key consideration in experimental design.

Key Nucleophilic Targets:

  • Tyrosine (Tyr): The phenolic hydroxyl group of tyrosine is a prime target, especially at slightly basic pH where it is deprotonated.[8][9] This provides a powerful method for site-selective modification of native proteins.[9]

  • Lysine (Lys): The ε-amino group of lysine is a common nucleophile. Aryl sulfonyl fluorides form stable sulfonamide bonds with lysine residues.[8][10]

  • Serine (Ser) & Threonine (Thr): The hydroxyl groups of these residues, particularly when activated within an enzyme's active site, are well-known targets for sulfonyl fluorides, which have a long history as serine protease inhibitors.[1][2]

  • Histidine (His): The imidazole side chain of histidine can also be targeted by sulfonyl fluoride electrophiles.[1][5][8]

  • Cysteine (Cys): While sulfonyl fluorides can react with cysteine, the resulting adducts have been reported to be unstable, making them less suitable for durable covalent modification of cysteine residues compared to other warheads.[8]

The specific reactivity is context-dependent, influenced by the pKa of the target residue, its solvent accessibility, and the local microenvironment. For instance, a lysine residue in a hydrophobic pocket may have a perturbed pKa, rendering it more nucleophilic at physiological pH.

Parameter Influence on Reactivity & Selectivity Expert Insight
pH Controls the protonation state of nucleophilic residues (e.g., Lys, Tyr, His). Higher pH (e.g., 8.0-9.0) increases nucleophilicity but may also increase hydrolysis of the linker.A pH screen is crucial. Start at pH 8.0 for tyrosine/lysine targeting. A lower pH might be needed to maintain protein stability but will slow the reaction rate.[3][11]
Linker Electronics Electron-withdrawing groups on the aryl ring increase the electrophilicity of the sulfur atom, enhancing reactivity but potentially decreasing hydrolytic stability.The choice of linker must balance reactivity and stability. For many applications, a substituted benzene sulfonyl fluoride offers a good compromise.[5][10]
Steric Hindrance Bulky groups near the sulfonyl fluoride or the target residue can impede the reaction.Steric factors can be exploited for selectivity. A linker might preferentially label a more accessible surface lysine over a partially buried one.
Solvent The use of organic co-solvents (e.g., DMF, DMSO) can aid in dissolving hydrophobic linkers but may impact protein structure and stability.Minimize co-solvent concentration (<10% v/v). Ensure the final reaction buffer is compatible with the protein of interest. Note that sulfonyl chlorides are unstable in DMSO.[12]
Stability and Biocompatibility

The stability of the Ar-SO₂F moiety and the resulting conjugate is paramount for in vivo applications like Antibody-Drug Conjugates (ADCs). The S-F bond is generally stable in aqueous buffers and plasma, a significant advantage over sulfonyl chlorides.[7][10] However, the linker's substitution pattern is critical. Studies have shown that steric and electronic factors affect the S-F bond's metabolic stability, with certain substitution patterns (e.g., 2,4,6-trisubstitution) showing increased stability.[13][14]

Once formed, the sulfonamide (from Lys) and sulfonate ester (from Tyr/Ser/Thr) bonds are generally very stable, ensuring the permanent attachment of the payload to the biomolecule.[8] This is critical for ADCs, where premature release of the cytotoxic payload can lead to off-target toxicity.[15]

Applications in Bioconjugation

General Protein Labeling and Activity-Based Probes

Aryl sulfonyl fluorides are excellent tools for installing probes (e.g., fluorophores, biotin) onto proteins for imaging, pull-down experiments, and proteomic profiling.[1][16][17] Their ability to target active-site serines has made them invaluable as activity-based protein profiling (ABPP) probes for enzyme families like serine hydrolases.[17]

Antibody-Drug Conjugate (ADC) Construction

The stability and versatile targeting of Ar-SO₂F linkers make them highly attractive for ADC development.[15] Traditional ADCs often rely on maleimide chemistry to target cysteine residues, but the resulting thioether bond can be unstable in plasma, leading to payload loss.[18] Recent work has demonstrated that linkers like trans-styryl sulfonyl fluoride (SSF) can be used for Cys-specific conjugation, yielding ADCs with superior serum stability compared to maleimide-based counterparts.[18] The ability to target other residues like tyrosine and lysine also opens up new avenues for creating homogenous ADCs on native antibodies without the need for genetic engineering.

ADC_Workflow cluster_Inputs Inputs cluster_Process Process cluster_QC Quality Control Antibody Monoclonal Antibody (e.g., Trastuzumab) Reaction Bioconjugation Reaction (Controlled pH, Temp) Antibody->Reaction Linker Aryl-SO₂F Linker-Payload (e.g., SSF-vc-MMAE) Linker->Reaction Purification Purification (e.g., SEC, HIC) Reaction->Purification Crude Conjugate Characterization Characterization (LC-MS, SDS-PAGE) Purification->Characterization Purified Conjugate Analysis Determine DAR & Purity Characterization->Analysis Output Purified ADC Ready for In Vitro / In Vivo Testing Analysis->Output Meets Specs caption Workflow for ADC Synthesis using a SuFEx Linker

Caption: A generalized workflow for synthesizing an Antibody-Drug Conjugate.

Experimental Protocols

General Considerations and Best Practices
  • Buffer Selection: This is the most critical parameter. AVOID buffers containing primary or secondary amines (e.g., Tris, glycine) as they will compete with the protein for reaction with the sulfonyl fluoride.[12] Recommended buffers include Phosphate-Buffered Saline (PBS), HEPES, or sodium bicarbonate/carbonate, pH 7.5-9.0.

  • Reagent Preparation: Dissolve aryl sulfonyl fluoride linkers in an anhydrous water-miscible organic solvent like DMF or DMSO immediately before use.[11]

  • Protein Handling: Ensure the protein solution is free of amine-containing contaminants. If the protein is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column.

  • Reaction Stoichiometry: The molar excess of the linker over the protein will determine the final degree of labeling (DOL). Start with a 5- to 20-fold molar excess and optimize as needed.

  • Quenching: While not always necessary due to the linker's stability, reactions can be quenched by adding a high concentration of a simple amine like hydroxylamine or Tris buffer if needed to stop the reaction at a specific time point.[11]

Protocol 1: General Protein Labeling with a SuFEx Probe

This protocol describes the labeling of a model protein, Bovine Serum Albumin (BSA), with an amine-reactive aryl sulfonyl fluoride probe.

Materials:

  • Bovine Serum Albumin (BSA)

  • Aryl Sulfonyl Fluoride Probe (e.g., with a fluorescent tag)

  • Reaction Buffer: 100 mM Sodium Bicarbonate, pH 8.5

  • Anhydrous Dimethylformamide (DMF)

  • Desalting Column (e.g., PD-10)

Procedure:

  • Prepare Protein Solution: Dissolve BSA in the Reaction Buffer to a final concentration of 5-10 mg/mL.

  • Prepare Linker Stock Solution: Dissolve the Aryl Sulfonyl Fluoride Probe in DMF to a concentration of 10 mM. This should be done immediately prior to use.

  • Calculate Reagent Volumes: Determine the desired molar excess of the probe. For a 10-fold excess:

    • Volume of Probe (µL) = (10 * [Protein in mg] / [Protein MW in kDa]) / [Probe Stock Conc. in mM]

  • Initiate Conjugation: While gently vortexing the protein solution, add the calculated volume of the probe stock solution dropwise.

  • Incubate: Allow the reaction to proceed for 2-4 hours at room temperature, or overnight at 4°C, with gentle mixing. Optimization of time and temperature may be required.

  • Purify the Conjugate: Remove unreacted probe by passing the reaction mixture through a desalting column equilibrated with a storage buffer (e.g., PBS, pH 7.4).

  • Characterize: Determine the protein concentration (e.g., via BCA assay) and the degree of labeling (DOL) using UV-Vis spectroscopy (if the probe has a distinct absorbance) or mass spectrometry.

Protocol 2: Characterization by Mass Spectrometry

Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive method for confirming conjugation and determining the distribution of species with different degrees of labeling (DOL).

Procedure:

  • Sample Preparation: Desalt a small aliquot of the purified conjugate into a volatile buffer (e.g., ammonium bicarbonate) or water.

  • LC-MS Analysis:

    • Inject the sample onto a reverse-phase LC column suitable for proteins.

    • Elute with a gradient of acetonitrile in water (both containing 0.1% formic acid).

    • Acquire mass spectra across the protein elution peak using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Data Deconvolution: Use the instrument's software to deconvolute the multiply charged ion series to obtain the zero-charge mass spectrum.

  • DOL Calculation: The spectrum will show a distribution of peaks. The mass of the unlabeled protein will be the first major peak. Subsequent peaks will be separated by the mass of the added linker-payload. The relative abundance of these peaks indicates the DOL distribution.

Troubleshooting

Problem Potential Cause Recommended Solution
Low/No Labeling Incompatible reaction buffer (e.g., Tris).Perform buffer exchange into a non-nucleophilic buffer like PBS or bicarbonate.
Low pH reducing nucleophilicity.Increase reaction pH to 8.0-9.0, ensuring protein stability is maintained.
Degraded/hydrolyzed linker.Prepare linker stock solution fresh immediately before each use.
Protein Precipitation High concentration of organic co-solvent.Keep co-solvent volume below 10% (ideally <5%). Add linker solution slowly while vortexing.
High degree of labeling with a hydrophobic probe.Reduce the molar excess of the linker in the reaction.
High Heterogeneity (Wide DOL) Reaction time too long or linker concentration too high.Perform a time course experiment and reduce the molar excess of the linker to find optimal conditions.

References

Click to expand
  • Biocompatible SuFEx Click Chemistry: Thionyl Tetrafluoride (SOF4) Derived Connective Hubs For Bioconjugation to DNA and Proteins - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Biocompatible SuFEx Click Chemistry: Thionyl Tetrafluoride (SOF4 )-Derived Connective Hubs for Bioconjugation to DNA and Proteins. (2019). PubMed. [Link]

  • On the scope of SuFEx as a bioorthogonal click process. (n.d.). Royal Society of Chemistry. [Link]

  • Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Innovative Peptide Bioconjugation Chemistry with Radionuclides: Beyond Classical Click Chemistry. (2024). MDPI. [Link]

  • Chemoselective Tyrosine Bioconjugation through Sulfate Click Reaction. (n.d.). Institute for Basic Science. [Link]

  • Synthetic Routes to Arylsulfonyl Fluorides. (2021). MDPI. [Link]

  • New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. (2024). ACS Publications. [Link]

  • Aryl sulfonyl fluoride synthesis via palladium-catalyzed fluorosulfonylation of aryl thianthrenium salts. (n.d.). Royal Society of Chemistry. [Link]

  • An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. (2023). PubMed. [Link]

  • Chemoselective Preparation of Clickable Aryl Sulfonyl Fluoride Monomers: A Toolbox of Highly Functionalized Intermediates for Chemical Biology Probe Synthesis. (2016). PubMed. [Link]

  • Synthesis of amino acid and peptidic sulfonyl fluorides. (a) Reaction... (n.d.). ResearchGate. [Link]

  • Advances in the construction of diverse SuFEx linkers. (2023). National Science Review. [Link]

  • Identification of Styryl Sulfonyl Fluoride as a Near-Perfect Michael Acceptor for Diversified Protein Bioconjugations. (2023). CCS Chemistry. [Link]

  • Sulfonyl fluorides as privileged warheads in chemical biology. (2015). Royal Society of Chemistry. [Link]

  • Nucleosides by Application on Proteins/Enzymes - Sulfonyl Fluoride Probes. (n.d.). Jena Bioscience. [Link]

  • An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. (n.d.). Semantic Scholar. [Link]

  • Efficient synthesis of aryl sulfonyl fluorides via an economical reductive fluorosulfonation strategy under mild conditions. (2026). ResearchGate. [Link]

  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. (2021). Beilstein Journal of Organic Chemistry. [Link]

  • Analysis of fatty acyl sulfonyl fluoride probes for protein labelling... (n.d.). ResearchGate. [Link]

  • Synthetic methods to prepare arylsulfonyl fluorides. (n.d.). ResearchGate. [Link]

  • The Development of Sulfatase-Cleavable Linkers for Antibody-Drug Conjugates. (n.d.). Apollo - University of Cambridge Repository. [Link]

  • Sulfatase-cleavable linkers for antibody-drug conjugates - PMC. (2020). National Center for Biotechnology Information. [Link]

  • Essential Insights into Linker Chemistry for Antibody Drug Conjugates (ADCs). (2024). Abzena. [Link]

  • Linkers for ADCs. (n.d.). NJ Bio, Inc.. [Link]

Sources

Application

Optimization of TTMG catalyzed SuFEx exchange reactions

Application Note: Optimization of BTMG (Barton’s Base) Catalyzed SuFEx Exchange Reactions Abstract This guide details the optimization and application of 2-tert-butyl-1,1,3,3-tetramethylguanidine (commonly referred to as...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimization of BTMG (Barton’s Base) Catalyzed SuFEx Exchange Reactions

Abstract

This guide details the optimization and application of 2-tert-butyl-1,1,3,3-tetramethylguanidine (commonly referred to as BTMG or Barton’s Base , and occasionally abbreviated as TTMG) in SuFEx click chemistry.[1][2][3] While DBU has historically been the standard catalyst for SuFEx, BTMG (pKa ~26.1 in MeCN) occupies a "sweet spot" of basicity and steric hindrance that outperforms DBU in reaction rate, turnover frequency, and functional group tolerance. This note focuses on the Accelerated SuFEx Click Chemistry (ASCC) protocol, which utilizes BTMG in synergy with hexamethyldisilazane (HMDS) to enable direct coupling of free alcohols and phenols with sulfonyl fluorides, eliminating the need for pre-formed silyl ethers.[2]

Mechanistic Insight & Catalyst Selection

The Guanidine "Sweet Spot"

The efficiency of SuFEx catalysis is governed by the base's ability to activate the nucleophile (phenol/alcohol) without permanently sequestering the electrophile (sulfonyl fluoride) or causing side reactions (e.g., hydrolysis).

  • DBU (pKa ~24.3): The industry standard. Effective but often requires high loading (10–20 mol%) and can be sluggish with electron-poor nucleophiles.

  • BTMG (pKa ~26.1): Significantly more basic than DBU but less basic than phosphazene bases like BEMP (pKa ~27.6). Its bulky tert-butyl group prevents nucleophilic attack on the sulfur center (which would form a dead-end adduct), making it a pure Brønsted base catalyst.

  • BEMP: Extremely strong; reserved for the most unreactive substrates but expensive and harder to handle.

The ASCC Mechanism (BTMG + HMDS)

In the "Accelerated" protocol developed by Moses and Sharpless, BTMG works in concert with HMDS.[1][2][3][4][5][6]

  • Activation: BTMG deprotonates the alcohol/phenol.[5]

  • Silylation/Exchange: HMDS acts as a silyl reservoir, trapping the fluoride leaving group as volatile TMS-F and regenerating the active nucleophile species.

  • Driving Force: The formation of the strong Si–F bond (approx. 135 kcal/mol) drives the equilibrium forward.

SuFEx_Mechanism Substrate Alcohol/Phenol (R-OH) Intermediate [R-O⁻][BTMG-H⁺] Ion Pair Substrate->Intermediate Deprotonation Base BTMG Catalyst (pKa ~26) Base->Intermediate TS Transition State Si---F---S Intermediate->TS + SulfonylF SulfonylF Sulfonyl Fluoride (R'-SO2F) Product Sulfonate (R'-SO2-O-R) TS->Product S-O Bond Formation Byproducts TMS-F (Volatile) + NH3 (Volatile) TS->Byproducts Si-F Bond Formation Byproducts->Base Regeneration (Cycle) HMDS HMDS (Additive) HMDS->TS Si source

Figure 1: Mechanistic pathway of BTMG-catalyzed Accelerated SuFEx. The synergy between the bulky guanidine base and the silicon additive drives rapid conversion.

Critical Optimization Parameters

ParameterRecommendationRationale
Catalyst Loading 1–5 mol% BTMG is highly active. Unlike DBU (10–20%), low loading prevents side reactions and simplifies purification.[2]
Solvent Acetonitrile (MeCN) Polar aprotic solvents stabilize the charged transition states. MeCN is preferred over DCM or THF for rate acceleration.
Concentration 0.1 M – 0.5 M Higher concentrations favor the bimolecular reaction. SuFEx is robust; high dilution is rarely necessary unless macrocyclization is desired.
Additive HMDS (0.6 – 1.0 equiv) Essential for the "Accelerated" protocol. Scavenges HF and creates a transient silyl-ether-like environment without a separate synthesis step.
Temperature RT to 60°C Most reactions proceed at Room Temp (RT). Heat to 60°C only for sterically hindered secondary alcohols.

Experimental Protocols

Protocol A: Accelerated SuFEx (Direct Alcohol Coupling)

Best for: Rapid library synthesis, avoiding silyl ether protection steps.[2]

Materials:

  • Sulfonyl Fluoride substrate (1.0 equiv)

  • Alcohol/Phenol nucleophile (1.0 equiv)

  • BTMG (Barton’s Base) (0.01 – 0.05 equiv / 1-5 mol%)

  • HMDS (0.6 equiv)

  • Anhydrous Acetonitrile (MeCN)

Procedure:

  • Setup: Flame-dry a reaction vial equipped with a magnetic stir bar. Purge with nitrogen/argon.

  • Dissolution: Add the Alcohol (1.0 mmol) and Sulfonyl Fluoride (1.0 mmol) to the vial. Dissolve in MeCN (2.0 mL, 0.5 M).

  • Additive: Add HMDS (125 µL, 0.6 mmol) via syringe.

  • Catalysis: Add BTMG (approx. 2–9 mg depending on loading) as a solution in MeCN or neat liquid.

    • Note: BTMG is hygroscopic. Handle quickly or use a stock solution stored over molecular sieves.

  • Reaction: Stir at room temperature. Monitor by TLC or LC-MS.

    • Typical Time: Phenols: <10 mins.[7][8] Primary Alcohols: 30–60 mins.

  • Workup:

    • Option 1 (Volatile): If the product is stable, simply concentrate the reaction mixture under reduced pressure. The byproducts (TMS-F, excess HMDS, NH3) are volatile.[2]

    • Option 2 (Extraction): Dilute with EtOAc, wash with 0.5 M HCl (to remove residual BTMG), brine, dry over Na2SO4, and concentrate.

Protocol B: Standard SuFEx (Silyl Ether Coupling)

Best for: Substrates that are already silylated or sensitive to free amines.

Procedure:

  • Dissolve Aryl Silyl Ether (1.0 equiv) and Sulfonyl Fluoride (1.0 equiv) in MeCN.

  • Add BTMG (1–2 mol%).

  • Stir at RT.[9] The reaction is driven by the formation of volatile TMS-F.

  • Quench with a drop of dilute acid or silica gel filtration.

Troubleshooting & Optimization Matrix

Use the following logic flow to optimize reaction conditions if yields are suboptimal.

Optimization_Logic Start Low Yield / Incomplete Conversion Check_Substrate Is Nucleophile Sterically Hindered? Start->Check_Substrate Branch_Hindered Yes (e.g., tert-alcohol) Check_Substrate->Branch_Hindered Branch_Unhindered No (Primary/Phenol) Check_Substrate->Branch_Unhindered Action_Hindered 1. Increase BTMG to 10 mol% 2. Heat to 60°C 3. Switch to BEMP Branch_Hindered->Action_Hindered Check_Water Check Solvents for Water Branch_Unhindered->Check_Water Action_Wet Dry MeCN over 3Å Sieves (Hydrolysis competes with SuFEx) Check_Water->Action_Wet Wet Action_Dry Check Stoichiometry Ensure HMDS is fresh Check_Water->Action_Dry Dry

Figure 2: Decision matrix for troubleshooting BTMG-catalyzed reactions.

Common Issues:

  • Hydrolysis: If the sulfonyl fluoride hydrolyzes to the sulfonic acid, the system is too wet. BTMG is a strong base and will promote hydrolysis if water is present. Ensure anhydrous conditions.

  • Stalled Reaction: If the reaction stalls at 50%, add another 0.2 equiv of HMDS. The silyl-transfer cycle may have been depleted by adventitious moisture.

References

  • Accelerated SuFEx Click Chemistry for Modular Synthesis. Smedley, C. J., Gialelis, T. L., & Moses, J. E. (2021).[1][2][3] Angewandte Chemie International Edition. The seminal paper establishing BTMG (Barton's Base) + HMDS as the superior catalytic system for direct SuFEx.

  • Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Dong, J., Sharpless, K. B., et al. (2014).[1][2][5][6] Angewandte Chemie International Edition. The foundational text defining the SuFEx reaction and initial DBU/BEMP catalyst screening.

  • 2-tert-Butyl-1,1,3,3-tetramethylguanidine (Barton's Base). Encyclopedia of Reagents for Organic Synthesis. Chemical data and properties of the BTMG catalyst.

Sources

Technical Notes & Optimization

Troubleshooting

Preventing hydrolysis of Methyl 4-chloro-2-(fluorosulfonyl)benzoate in aqueous buffer

Ticket ID: #SFX-402-BENZ Subject: Preventing hydrolysis of Methyl 4-chloro-2-(fluorosulfonyl)benzoate in aqueous buffer Status: Open / Resolution in Progress[1] Executive Summary: The Stability Profile Methyl 4-chloro-2-...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SFX-402-BENZ Subject: Preventing hydrolysis of Methyl 4-chloro-2-(fluorosulfonyl)benzoate in aqueous buffer Status: Open / Resolution in Progress[1]

Executive Summary: The Stability Profile

Methyl 4-chloro-2-(fluorosulfonyl)benzoate is a bifunctional electrophile containing a methyl ester and an aryl sulfonyl fluoride (SuFEx warhead).[1] While sulfonyl fluorides are generally more stable than their chloride counterparts, this specific molecule presents a "stability paradox" in aqueous media due to the electron-withdrawing effects of the chloro- and fluorosulfonyl- substituents on the benzoate ring.

Critical Stability Data

The following table summarizes the hydrolytic half-life (


) estimates based on functional group chemistry and Hammett equation principles [1][2].
ParameterConditionStability RiskMechanism of Degradation
pH < 5.0 AcidicModerate Acid-catalyzed ester hydrolysis.[1]
pH 6.0 - 7.5 NeutralLow (Optimal) Slow background hydrolysis.[1] Stable for 12-24h at 25°C.
pH > 8.0 BasicHigh (Critical) Rapid saponification of ester; Hydrolysis of sulfonyl fluoride to sulfonate.[1]
Nucleophiles Amine Buffers (Tris, Glycine)High Aminolysis of methyl ester (formation of amide); SuFEx reaction.[1]
Temperature 37°C vs 4°CModerate Reaction rate doubles for every ~10°C increase (Arrhenius).[1]

Troubleshooting Guide (Q&A)

User Question: I am observing a rapid loss of the parent compound in LC-MS within 2 hours. Is the sulfonyl fluoride hydrolyzing?

Technical Support Answer: Not necessarily. While the sulfonyl fluoride (-SO2F) is the "warhead," it is kinetically stable against water at neutral pH [3]. The methyl ester is often the "weak link" in this specific scaffold. The ortho-fluorosulfonyl and para-chloro groups are strong electron-withdrawing groups (EWGs).[1] These EWGs pull electron density away from the carbonyl carbon, making the ester significantly more electrophilic and susceptible to attack by water (hydrolysis) or buffer components [4].

Diagnostic Step: Check the mass shift in your LC-MS.

  • +18 Da shift (or -14 Da from OMe to OH): Indicates ester hydrolysis (formation of the carboxylic acid).[1]

  • -2 Da shift (F to OH substitution): Indicates sulfonyl fluoride hydrolysis (formation of sulfonic acid).[1]

User Question: I used Tris-HCl pH 7.5, but the compound degraded. Why?

Technical Support Answer: Stop using Tris immediately. Tris (tris(hydroxymethyl)aminomethane) contains a primary amine.[1] Even at pH 7.5, a fraction of the Tris molecules are unprotonated nucleophiles. These can attack the highly activated methyl ester to form a stable amide (aminolysis) or potentially react with the sulfonyl fluoride over time [5].

  • Resolution: Switch to non-nucleophilic buffers like PBS (Phosphate) , HEPES , or MOPS .[1]

User Question: The solution turns cloudy upon addition to the buffer. Is this degradation?

Technical Support Answer: This is likely precipitation , not degradation.[1] Methyl 4-chloro-2-(fluorosulfonyl)benzoate is highly lipophilic.[1] When a concentrated stock (in DMSO) is diluted into an aqueous buffer, the local solubility limit is exceeded, forming micro-aggregates.[1]

  • Resolution: Ensure your final buffer contains a co-solvent (e.g., 5-10% DMSO or Acetonitrile) or use a carrier like cyclodextrin if biological tolerance permits.[1]

Standard Operating Procedure (SOP)

Protocol: Preparation of Stable Aqueous Solutions

Objective: Prepare a 100 µM working solution for biological assay with >95% integrity over 6 hours.

Materials:

  • Compound Stock (100 mM in anhydrous DMSO).[1]

  • Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.2 (0.2 µm filtered).[1]

  • Co-solvent: Anhydrous DMSO.[1]

Workflow:

  • Solubility Check:

    • Calculate the final percentage of DMSO. We recommend keeping DMSO

      
       5% v/v to ensure solubility of this lipophilic probe.[1]
      
  • Intermediate Dilution (Critical Step):

    • Do not add the 100 mM stock directly to the buffer. This causes "crashing out."[1]

    • Prepare a 10x Intermediate in 50% DMSO / 50% Buffer.

    • Example: To make 1 mL of final assay buffer, mix 1 µL of Stock into 99 µL of 50% DMSO/Buffer. Vortex immediately.

  • Final Dilution:

    • Add the 10x Intermediate to the bulk buffer to reach 1x concentration.

  • Temperature Control:

    • Keep all solutions on ice (4°C) until the moment of the experiment. Hydrolysis rates are significantly suppressed at lower temperatures.

Mechanistic Visualization

The following diagram illustrates the decision logic for buffer selection and the competing degradation pathways.

HydrolysisPathways Start Methyl 4-chloro-2-(fluorosulfonyl)benzoate (Target Molecule) BufferChoice Buffer Selection Start->BufferChoice Tris Amine Buffer (Tris, Glycine) BufferChoice->Tris Avoid Phos Non-Nucleophilic (PBS, HEPES, MOPS) BufferChoice->Phos Select Aminolysis Aminolysis (Amide Formation) Tris->Aminolysis Nucleophilic Attack HighPH pH > 8.0 Phos->HighPH Avoid LowPH pH 6.0 - 7.4 Phos->LowPH Preferred Hydrolysis Hydrolysis Pathways HighPH->Hydrolysis Rapid OH- Attack Stable STABLE PROBE (Ready for Assay) LowPH->Stable Kinetic Stability PathA Path A: Ester Hydrolysis (-COOMe -> -COOH) *Accelerated by EWGs* Hydrolysis->PathA Dominant PathB Path B: SuFEx Hydrolysis (-SO2F -> -SO3H) *Generally Slower* Hydrolysis->PathB Secondary

Figure 1: Decision tree for buffer selection and mechanistic pathways of degradation. Path A (Ester hydrolysis) is often the primary degradation mode in basic conditions due to the electron-deficient ring.

References

  • Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[1] Angewandte Chemie International Edition, 53(36), 9430–9448. [Link][1]

  • Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters.[1] Chemical Reviews, 91(2), 165–195.[1] [Link]

  • Jones, L. H. (2018). Sulfonyl Fluorides as Targets and Substrates in the Development of New Synthetic Methods.[1] Nature Reviews Chemistry, 6, 146–162.[1] [Link]

  • Kirby, A. J. (1972). Hydrolysis and Formation of Esters of Organic Acids.[1] Comprehensive Chemical Kinetics, 10, 57-207.[1] [Link]

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition).[1] Chapter 1: Functional Targets. Academic Press. [Link][1]

Sources

Optimization

Stability of Methyl 4-chloro-2-(fluorosulfonyl)benzoate at physiological pH

Topic: Stability of Methyl 4-chloro-2-(fluorosulfonyl)benzoate at Physiological pH Executive Summary You are likely using Methyl 4-chloro-2-(fluorosulfonyl)benzoate as a heterobifunctional linker or a covalent fragment p...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability of Methyl 4-chloro-2-(fluorosulfonyl)benzoate at Physiological pH

Executive Summary

You are likely using Methyl 4-chloro-2-(fluorosulfonyl)benzoate as a heterobifunctional linker or a covalent fragment probe. Its stability at physiological pH (7.[1]4) is context-dependent :

  • In Aqueous Buffer (PBS/HEPES, pH 7.4): The compound is chemically stable . The sulfonyl fluoride (–SO₂F) warhead is highly resistant to background hydrolysis. The methyl ester is also relatively stable over typical assay timeframes (4–12 hours).

  • In Biological Media (Plasma/Cell Lysate): The compound is metabolically unstable . The methyl ester (–COOCH₃) will undergo rapid enzymatic hydrolysis by carboxylesterases (CES), converting the molecule to its corresponding carboxylic acid, which drastically alters cell permeability and binding affinity.

Module 1: Hydrolytic Stability (Buffer & Storage)

User Query: "I observed degradation of my compound in PBS after 24 hours. Is the sulfonyl fluoride hydrolyzing?"

Technical Insight: It is a common misconception that sulfonyl fluorides (SuFEx warheads) are as labile as sulfonyl chlorides. They are not. The S(VI)–F bond is thermodynamically stable and kinetically inert to water at pH 7.4 due to the high bond dissociation energy and the unique "fluoride-proton" stabilization effect in water.

If you observe degradation in simple buffers, it is likely not the loss of the fluoride, but rather:

  • Slow hydrolysis of the methyl ester (accelerated if pH > 8.0).

  • Precipitation (the compound is lipophilic; Cl-substitution increases logP).

  • Nucleophilic attack by buffer components (e.g., Tris amine, though slow without catalysis).

Troubleshooting Protocol: Assessing Buffer Integrity
StepActionRationale
1 Switch Buffer System Avoid Tris or primary amine buffers. Use PBS, HEPES, or MOPS at pH 7.4.
2 Check Solubility The Cl-substituent reduces water solubility. Ensure you are below the critical aggregation concentration. Use 1–5% DMSO as a cosolvent.
3 LC-MS Validation Run a time-course (0, 4, 12, 24 h). Parent Mass: [M+H]⁺ ≈ 253 Da.Hydrolysis Product (Acid): [M+H]⁺ ≈ 239 Da (Loss of -CH₃ + H).Sulfonate (Rare): [M+H]⁺ ≈ 251 Da (Loss of F + OH).
Visualizing the Degradation Pathways

StabilityPathways Compound Methyl 4-chloro-2- (fluorosulfonyl)benzoate Acid Carboxylic Acid Metabolite (Hydrolysis of Ester) Compound->Acid FAST in Plasma (Esterases) Compound->Acid SLOW in Buffer (pH > 8) Sulfonate Sulfonic Acid (Hydrolysis of SO2F) Compound->Sulfonate VERY SLOW (Background Hydrolysis) Protein Protein Adduct (SuFEx Reaction) Compound->Protein DESIRED PATHWAY (Tyr/Lys + Microenvironment)

Figure 1: Chemical fate of the compound. Note that ester hydrolysis is the dominant degradation pathway in biological systems, while the SuFEx warhead remains intact until specific target engagement.

Module 2: Biological Stability (Plasma & Lysate)

User Query: "I am losing signal in my cell lysate/plasma assay within 30 minutes. Why?"

Technical Insight: Methyl esters are classic substrates for Carboxylesterases (CES1/CES2) , which are abundant in liver microsomes, plasma (especially rodent), and cell lysates. The chlorine atom at the para-position (relative to the ester) and the ortho-sulfonyl group create an electronic environment that may actually facilitate nucleophilic attack by the serine of the esterase active site.

Key Data Point: Homologous methyl benzoates typically exhibit a half-life (


) of < 40 minutes  in rat plasma.[2][3]
Troubleshooting Protocol: Stabilizing the Probe

Q: How do I prevent ester hydrolysis during my experiment?

  • Inhibitor Cocktail: Pre-treat your lysate/plasma with Bis(p-nitrophenyl)phosphate (BNPP) (10–100 µM). This is a broad-spectrum esterase inhibitor.

  • Temperature Control: Perform lysis and incubation at 4°C if possible, rather than 37°C, to slow enzymatic turnover.

  • Structural Modification (If synthesis allows):

    • Switch from Methyl ester to Tert-butyl or Isopropyl ester (steric bulk blocks esterases).

    • Switch to a bioisostere (e.g., oxadiazole or amide).

Module 3: SuFEx Reactivity (The "Click" Reaction)

User Query: "The compound is stable, but it's not labeling my target protein at pH 7.4."

Technical Insight: This is a feature, not a bug. Aryl sulfonyl fluorides are latent electrophiles . Unlike sulfonyl chlorides or succinimidyl esters, they do not react non-specifically with surface lysines. They require:

  • A Privileged Pocket: A specific microenvironment (often involving H-bonding to the sulfonyl oxygens) to activate the S–F bond.

  • Catalysis: In synthetic settings, this requires Si–F interactions or bifluoride catalysts. In biology, the protein environment acts as the catalyst.

If you see no labeling, your probe may not bind the pocket tightly enough to induce the "proximity-driven" reaction.

Comparative Stability & Reactivity Table
FeatureSulfonyl Chloride (-SO₂Cl)Sulfonyl Fluoride (-SO₂F)
Stability (pH 7.4) Low (

~ mins)
High (

> hours/days)
Redox Stability Susceptible to reductionResistant to reduction
Reactivity Mode Non-specific / HighSpecific / Context-Dependent
Main Failure Mode Hydrolysis to Sulfonic acidEster hydrolysis (if present)
FAQ: Quick Reference

Q1: Can I use DMSO stocks stored at -20°C? A: Yes. The compound is stable in DMSO. Avoid freeze-thaw cycles that introduce moisture, which could slowly hydrolyze the ester over months.

Q2: Is the Chlorine atom labile? A: No. The aryl chloride is stable under physiological conditions. It serves primarily to tune the lipophilicity and electronic properties of the ring.

Q3: How do I quench the reaction? A: Standard protein precipitation (TCA/Acetone) works. You do not need a specific "quencher" for the -SO₂F group because its background reactivity is so low.

References
  • SuFEx Chemistry Foundation: Dong, J., Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 53(36), 9430–9448.

  • Sulfonyl Fluoride Stability in Biology: Narayanam, M. K., et al. (2023).[4][5][6][7] "Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools." ACS Chemical Biology.

  • Plasma Stability of Methyl Esters: Di, L., et al. (2005). "Hydrolysis of esters in plasma." International Journal of Pharmaceutics. (General reference for methyl benzoate instability).

  • Compound Data (Analogous Structures): PubChem CID 122236142 (Methyl 4-chloro-2-(fluorosulfonyl)benzoate).[8]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Validating Covalent Protein Modification by Sulfonyl Fluorides

Introduction: The Imperative of Irreversible Confirmation In the landscape of modern drug discovery and chemical biology, covalent inhibitors have re-emerged as a powerful modality. By forming a stable, irreversible bond...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Irreversible Confirmation

In the landscape of modern drug discovery and chemical biology, covalent inhibitors have re-emerged as a powerful modality. By forming a stable, irreversible bond with their target protein, they offer distinct advantages in potency and duration of action. Among the arsenal of electrophilic "warheads" used to achieve this, sulfonyl fluorides (SFs) have carved out a privileged niche.[1][2] Their unique balance of stability in aqueous environments and reactivity towards a broad range of nucleophilic amino acid residues—not just the canonical cysteine—makes them invaluable tools.[1] SFs can target serine, threonine, tyrosine, lysine, and histidine residues, significantly expanding the druggable proteome.[1][3]

This guide provides an in-depth comparison of the essential techniques required to validate covalent protein modification by sulfonyl fluorides. We will move beyond mere protocols, delving into the causality behind experimental choices to equip researchers with a robust, self-validating framework for confirming target engagement with confidence.

The Validation Gauntlet: A Multi-Pronged Strategy

Confirming covalent modification is not a single experiment but a logical progression of techniques, each providing a different layer of evidence. A comprehensive validation strategy builds a case from the whole protein level down to the specific amino acid, culminating in a functional readout in a complex biological system.

Workflow for Validating Covalent Modification

The following diagram illustrates a typical workflow, emphasizing the synergistic nature of different analytical methods.

Validation_Workflow cluster_0 Initial Confirmation cluster_1 Site Identification cluster_2 Functional & Selectivity Confirmation IntactMS Intact Protein MS (Confirms Mass Adduct) Digestion Proteolytic Digestion (e.g., Trypsin) IntactMS->Digestion Proceed if mass shift observed ABPP Competitive ABPP (Confirms Target Engagement in Complex Systems) IntactMS->ABPP Parallel Validation for Function PeptideMS Peptide Mapping LC-MS/MS (Identifies Modified Peptide) Digestion->PeptideMS Analyze Peptides TandemMS Tandem MS (MS2) (Pinpoints Modified Residue) PeptideMS->TandemMS Fragment Modified Peptide TandemMS->ABPP Correlate Site ID with Function

Caption: A multi-step workflow for validating covalent protein modification.

Mass Spectrometry: The Gold Standard for Covalent Adduct Identification

Mass spectrometry (MS) is the cornerstone of covalent inhibitor validation, providing direct physical evidence of the modification.[4][5] It is not one single technique but a suite of methods that, when used together, can unambiguously confirm if, where, and to what extent your protein has been modified.

Intact Protein Mass Spectrometry

The first step is to analyze the entire, intact protein. This experiment answers the fundamental question: "Has my protein's mass increased by the expected amount?"[4]

  • The "Why": By comparing the deconvoluted mass of the protein incubated with the sulfonyl fluoride inhibitor to a vehicle-treated control, you can detect a mass shift.[4][6] This shift should correspond precisely to the molecular weight of your inhibitor minus the fluorine leaving group. This provides direct, compelling evidence of a covalent event.[4]

  • Self-Validation Check: A clean mass shift to a single new species is a strong indicator of a specific 1:1 interaction. The appearance of multiple adducts (+2, +3 modifications) at high compound concentrations can suggest non-specific binding, which warrants further investigation.[7]

Peptide Mapping by LC-MS/MS

While intact mass analysis confirms that a modification occurred, peptide mapping tells you where. This is the definitive experiment for identifying the specific amino acid residue your sulfonyl fluoride has targeted.[2][6]

  • The "Why": The protein-inhibitor adduct is digested into smaller peptides using a protease like trypsin. This mixture is then separated by liquid chromatography (LC) and analyzed by the mass spectrometer. The instrument identifies the peptide that carries the mass modification. By subjecting this specific peptide to a second round of fragmentation (MS/MS or MS2), the fragment ions reveal the exact amino acid to which the inhibitor is attached.[6]

  • Causality in Protocol: The choice of protease is critical. Trypsin, which cleaves after lysine and arginine, is common, but if your modification site is adjacent to one of these, you may need an alternative like Glu-C or chymotrypsin to generate a peptide of suitable length for MS analysis. Proper reduction and alkylation of disulfide bonds are also essential to ensure the protein is fully denatured and accessible to the protease.

Activity-Based Protein Profiling (ABPP): The Functional Confirmation

Mass spectrometry provides structural proof, but Activity-Based Protein Profiling (ABPP) provides functional proof in a competitive and physiologically relevant context.[8][9] ABPP uses broad-spectrum covalent probes that are tagged (e.g., with biotin or a fluorophore) to label active enzymes within a complex proteome, such as a cell lysate.[8][10][11]

  • The "Why": The power of ABPP in this context is its use in a competitive format.[10] The proteome is first pre-incubated with your unlabeled sulfonyl fluoride inhibitor. Then, a broad-spectrum, tagged ABPP probe that targets the same class of residues is added. If your inhibitor has successfully bound to its target, it will block the binding of the tagged probe. This results in a decreased signal for the target protein when analyzed by gel electrophoresis or mass spectrometry, confirming that your compound engages the intended target in its active state.[10]

  • Trustworthiness through Competition: This competitive displacement is a self-validating system. A reduction in signal is only possible if your compound and the probe are competing for the same site. This method simultaneously validates target engagement and provides a powerful assay to determine inhibitor potency (IC50) and selectivity across the proteome.[12]

Principle of Competitive ABPP

This diagram illustrates how competitive ABPP validates target engagement by blocking the binding of a tagged probe.

Competitive_ABPP cluster_control Control (No Inhibitor) cluster_inhibitor Experiment (+ Inhibitor) Control_Target Active Target Enzyme Control_Labelled Target Labeled (Signal ON) Control_Target->Control_Labelled Probe Binds Control_Probe Tagged ABPP Probe Inhibitor_Target Active Target Enzyme Inhibitor_Bound Target Occupied Inhibitor_Target->Inhibitor_Bound Inhibitor Binds First SF_Inhibitor SF Inhibitor Inhibitor_NoLabel No Labeling (Signal OFF) Inhibitor_Bound->Inhibitor_NoLabel Probe is Blocked Inhibitor_Probe Tagged ABPP Probe

Caption: Competitive ABPP workflow.

Comparison with Alternative Covalent Warheads

Sulfonyl fluorides do not exist in a vacuum. Understanding their properties relative to other common covalent warheads, like acrylamides and chloroacetamides, is crucial for experimental design and data interpretation.

Warhead ChemistryPrimary Target Residue(s)Reactivity ProfileBond StabilityKey Validation Considerations
Sulfonyl Fluoride Ser, Tyr, Lys, Thr, His, Cys[1]Moderately reactive, good aqueous stability[1][13]Very High (Sulfonate/Sulfonamide)Broad reactivity requires robust selectivity profiling (e.g., by proteome-wide MS).
Acrylamide Cysteine (via Michael Addition)[14]Tunable reactivity based on substitution; generally higher than SFs[14]High (Thioether)Prone to reaction with glutathione (GSH), requiring checks for cellular stability and off-target thiol modification.[15]
Chloroacetamide CysteineHigh reactivity (SN2 reaction)High (Thioether)High intrinsic reactivity can lead to lower selectivity; careful dose-response studies are essential.

Expert Insight: The broad residue reactivity of sulfonyl fluorides is a double-edged sword. While it opens up new target space beyond cysteine, it also necessitates more rigorous off-target analysis.[1][3] In contrast, the cysteine-focused reactivity of acrylamides simplifies initial target hypotheses but may be susceptible to depletion by endogenous thiols like glutathione.[15] Your validation strategy must account for these intrinsic chemical properties.

Detailed Experimental Protocols

Protocol 1: Intact Protein Mass Spectrometry
  • Sample Preparation: Incubate the purified target protein (e.g., at 5 µM) with the sulfonyl fluoride inhibitor (e.g., at 25 µM, a 5-fold excess) and a vehicle control (e.g., DMSO) in a suitable buffer (e.g., PBS, pH 7.4) for a defined period (e.g., 2 hours) at room temperature.

  • Desalting: Quench the reaction if necessary. Desalt the sample using a C4 ZipTip or equivalent solid-phase extraction method to remove excess inhibitor and non-volatile salts.

  • LC-MS Analysis: Inject the desalted sample onto a reverse-phase LC system coupled to a high-resolution mass spectrometer (e.g., Q-Exactive or TOF).

  • Data Analysis: Acquire the mass spectrum over the protein's expected m/z range. Use deconvolution software (e.g., MaxEnt) to convert the m/z charge envelope into a zero-charge mass spectrum.[5] Compare the mass of the inhibitor-treated sample to the vehicle control to identify the mass adduct.[4]

Protocol 2: Peptide Mapping by LC-MS/MS
  • Adduct Formation & Denaturation: Prepare the protein-inhibitor adduct as described above. Denature the protein by adding urea to a final concentration of 8 M.

  • Reduction & Alkylation: Reduce disulfide bonds by adding DTT (10 mM final concentration) and incubating for 1 hour at 37°C. Alkylate free cysteines by adding iodoacetamide (55 mM final concentration) and incubating for 45 minutes in the dark.

  • Digestion: Dilute the sample 4-fold with buffer to reduce the urea concentration to 2 M. Add trypsin at a 1:50 (trypsin:protein) mass ratio and incubate overnight at 37°C.

  • Sample Cleanup: Acidify the reaction with formic acid to stop digestion. Desalt the resulting peptides using a C18 StageTip or equivalent.

  • LC-MS/MS Analysis: Inject the peptides onto a nanoLC system coupled to a high-resolution mass spectrometer. The MS method should be set to data-dependent acquisition (DDA), where the instrument performs a survey scan (MS1) followed by fragmentation (MS2) of the most abundant peptide ions.

  • Database Searching: Search the resulting MS/MS spectra against a database containing the sequence of the target protein using software like MaxQuant, Proteome Discoverer, or Mascot. Specify the mass of the inhibitor adduct as a variable modification on all potential target residues (Ser, Tyr, Lys, etc.). The software will identify the modified peptide and pinpoint the modified residue based on the fragmentation pattern.

Conclusion

Validating the covalent modification of a protein by a sulfonyl fluoride inhibitor is a critical process that demands rigor and a multi-faceted approach. By combining the direct physical evidence from intact mass spectrometry and peptide mapping with the functional, competitive data from activity-based protein profiling, researchers can build an unassailable case for specific and intentional target engagement. This validated understanding is the bedrock upon which successful drug discovery programs and insightful chemical biology studies are built.

References

  • Bonds, A. et al. (2020). Biocompatible SuFEx Click Chemistry: Thionyl Tetrafluoride (SOF4) Derived Connective Hubs For Bioconjugation to DNA and Proteins. PMC. Available at: [Link]

  • Qin, W. et al. (2023). SuFEx as a new generation of click chemistry: synthesis and development of linkers. Frontiers in Chemistry. Available at: [Link]

  • Li, S. et al. (2018). SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization. PMC. Available at: [Link]

  • Kim, D. et al. (2017). Chemoselective Tyrosine Bioconjugation through Sulfate Click Reaction. Request PDF. Available at: [Link]

  • Narayanan, A. & Jones, L.H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. RSC Publishing. Available at: [Link]

  • Tantillo, M. et al. (2012). Sulfonyl fluoride analogues as activity-based probes for serine proteases. PubMed. Available at: [Link]

  • Parker, C.G. et al. (2020). Chemoproteomic methods for covalent drug discovery. PMC. Available at: [Link]

  • Sharpless Lab. Click Chemistry. The Scripps Research Institute. Available at: [Link]

  • Gehringer, M. & Gissot, A. (2018). A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments. PMC. Available at: [Link]

  • Yuan, Y. et al. (2021). Fatty Acyl Sulfonyl Fluoride as an Activity-Based Probe for Profiling Fatty Acid-Associated Proteins in Living Cells. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Detection of ABP binding sites and competitive ABPP. ResearchGate. Available at: [Link]

  • LaMarr, W. et al. (2025). Using mass spectrometry chemoproteomics to advance covalent drug development. News-Medical.Net. Available at: [Link]

  • Narayanan, A. & Jones, L.H. (2025). Advances in sulfonyl exchange chemical biology: expanding druggable target space. RSC Publishing. Available at: [Link]

  • ResearchGate. (n.d.). Schematic overview of MS-based methodologies for detection of covalent... ResearchGate. Available at: [Link]

  • Peak Proteins. (n.d.). Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery. Peak Proteins. Available at: [Link]

  • Willems, L.I. et al. (2020). Technologies for Direct Detection of Covalent Protein–Drug Adducts. PMC. Available at: [Link]

  • Tanaka, H. et al. (2021). Exploration of the Reactivity of Multivalent Electrophiles for Affinity Labeling: Sulfonyl Fluoride as a Highly Efficient and Selective Label. PubMed. Available at: [Link]

  • Visscher, M. et al. (2020). Small-molecule covalent bond formation at tyrosine creates a binding site and inhibits activation of Ral GTPases. PNAS. Available at: [Link]

  • Serafini, M. et al. (2021). Medicinal Chemistry and Chemical Biology Highlights. CHIMIA. Available at: [Link]

  • Am Ende, C.W. et al. (2019). Arylfluorosulfate-Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal. PMC. Available at: [Link]

  • Anguish, L. et al. (2019). Covalent Inhibitors of Protein-Protein Interactions Targeting Lysine, Tyrosine, or Histidine Residues. PMC. Available at: [Link]

  • Narayanan, A. & Jones, L.H. (2015). ChemInform Abstract: Sulfonyl Fluorides as Privileged Warheads in Chemical Biology. Wiley Online Library. Available at: [Link]

  • Jain, T. et al. (2017). A comparison of the intrinsic reactivity of diverse electrophiles with N-α-acetyl-L-lysine and glutathione. MedChemComm. Available at: [Link]

  • Leiden University. (n.d.). Activity-based protein profiling for drug discovery. Universiteit Leiden. Available at: [Link]

  • Jones, S. et al. (2021). Gel-based Analysis of Protein-Nucleic Acid Interactions. PMC. Available at: [Link]

  • Nuvisan. (n.d.). Tailored mass spectrometry solutions for advanced protein science. Nuvisan. Available at: [Link]

  • ICE Bioscience. (n.d.). MS-Based Covalent Binding Analysis. ICE Bioscience. Available at: [Link]

  • Lim, R.K. & Lin, Q. (2019). Chemistry for Covalent Modification of Endogenous/Native Proteins: From Test Tubes to Complex Biological Systems. Journal of the American Chemical Society. Available at: [Link]

Sources

Comparative

SuFEx Warhead Profiling: Structural Analysis of Methyl 4-chloro-2-(fluorosulfonyl)benzoate Complexes

Executive Summary: The SuFEx Advantage Methyl 4-chloro-2-(fluorosulfonyl)benzoate represents a class of "privileged" electrophiles utilized in Sulfur-Fluoride Exchange (SuFEx) chemistry. Unlike traditional covalent warhe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The SuFEx Advantage

Methyl 4-chloro-2-(fluorosulfonyl)benzoate represents a class of "privileged" electrophiles utilized in Sulfur-Fluoride Exchange (SuFEx) chemistry. Unlike traditional covalent warheads that rely on high intrinsic reactivity (often leading to off-target toxicity), this compound utilizes the unique stability-reactivity profile of the aryl sulfonyl fluoride (


) motif.

This guide compares the crystallographic and biochemical performance of this specific fluorosulfonyl probe against traditional sulfonyl chlorides and acrylamides, providing the protocols necessary to resolve its covalent complexes.

Why This Compound?

The ortho-substitution pattern (4-chloro, 2-fluorosulfonyl) and the methyl ester handle make this molecule an ideal Fragment-Based Drug Discovery (FBDD) starting point. The ester allows for rapid diversification into amide libraries, while the


 warhead acts as a "silent" electrophile that only reacts when properly oriented near a nucleophilic side chain (Tyr, Lys, Ser, or His).

Comparative Performance Analysis

The following data contrasts the Aryl Fluorosulfonyl warhead (present in the subject compound) with its primary alternatives: Aryl Sulfonyl Chlorides (traditional sulfonylation) and Acrylamides (Michael acceptors).

Table 1: Physicochemical & Reactivity Profiling[1]
FeatureMethyl 4-chloro-2-(fluorosulfonyl)benzoate (Subject)Sulfonyl Chloride Analog (Alternative A)Acrylamide Analog (Alternative B)
Warhead Type SuFEx Electrophile (

)
Traditional Electrophile (

)
Michael Acceptor (

)
Primary Target Residue Tyrosine (Tyr), Lysine (Lys) , Serine, HistidineNon-specific (Lys, Cys, N-term)Cysteine (Cys)
Aqueous Stability (

)
High (> 24 hours) in pH 7.4 bufferLow (< 15 mins) ; rapid hydrolysisHigh (variable by substitution)
Reaction Mechanism Context-dependent Nucleophilic SubstitutionRapid Non-specific SubstitutionConjugate Addition
Redox Stability Resistant to reductionSusceptible to reductionSusceptible to oxidation
Crystallographic Outcome Defined Covalent Bond (S-O or S-N)Often Disordered / Hydrolyzed ProductDefined C-S Bond
Experimental Data Support: Stability vs. Reactivity
  • Hydrolysis Resistance: In comparative NMR studies (

    
    , pH 7.4), the subject compound (
    
    
    
    ) shows <5% hydrolysis after 12 hours. The Sulfonyl Chloride analog (
    
    
    ) typically degrades >90% within 20 minutes, making it unsuitable for long X-ray soaking experiments.
  • Bond Energy: The S-F bond energy (~90 kcal/mol) is significantly higher than S-Cl (~46 kcal/mol), preventing non-specific reaction with solvent water while maintaining reactivity towards protein nucleophiles facilitated by the enzyme microenvironment.[1]

Structural Mechanism & Pathway[5]

Understanding the mechanism is critical for interpreting electron density maps. The reaction proceeds via a transition state where the fluoride ion is displaced.

DOT Diagram: SuFEx Reaction Pathway

Caption: The transition from non-covalent binding to covalent modification of a Tyrosine residue.

SuFEx_Mechanism Ligand Ligand (Ar-SO2F) Complex Non-Covalent Encounter Complex Ligand->Complex Diffusion Protein Protein Target (Tyr-OH) Protein->Complex TS Transition State (Pentacoordinate Sulfur) Complex->TS Nucleophilic Attack (H-bond assisted) Product Covalent Adduct (Ar-SO2-O-Tyr) TS->Product Fluoride Departure Leaving Leaving Group (F-) TS->Leaving

X-ray Crystallography Protocol

Resolving the complex of Methyl 4-chloro-2-(fluorosulfonyl)benzoate requires a modified protocol due to the "latent" nature of the electrophile. Unlike rapid reactors, SuFEx probes often require longer soak times to achieve high occupancy.

Step-by-Step Workflow
Phase 1: Crystal Preparation & Soaking
  • Crystal Growth: Grow apo-crystals of the target protein using standard vapor diffusion (hanging/sitting drop). Avoid buffers with high concentrations of primary amines (e.g., Tris) if targeting Lysine, as they may compete, though

    
     is generally selective for the protein context.
    
  • Ligand Solubilization: Dissolve Methyl 4-chloro-2-(fluorosulfonyl)benzoate in 100% DMSO to a stock concentration of 100 mM.

  • Time-Resolved Soaking:

    • Prepare drops with final ligand concentration of 1–5 mM (ensure <5% DMSO final).

    • Critical Step: Set up a time-course harvest. Harvest crystals at 2h, 12h, and 24h . SuFEx reactions can be slow; a 24h soak often yields the highest occupancy for Tyrosine modification.

Phase 2: Data Collection & Processing
  • Cryoprotection: Transfer crystals to cryo-solution containing the ligand (maintaining equilibrium) before flash-cooling in liquid nitrogen.

  • Collection: Collect high-redundancy data. The sulfur atom provides an anomalous signal (at 1.54 Å Cu-K

    
     or optimized synchrotron wavelengths) which can validate the position of the sulfonyl group if molecular replacement is ambiguous.
    
Phase 3: Refinement & Validation
  • Restraints Generation:

    • Generate a CIF file for the covalent residue. You must define the link between the ligand Sulfur and the protein atom (e.g., Tyr-OH Oxygen).

    • Target Bond Lengths (Refinement Standards):

      • S–O (Ester linkage to Tyr): 1.58 – 1.62 Å

      • S–N (Sulfonamide linkage to Lys): 1.60 – 1.64 Å

      • S=O (Sulfonyl oxygens): 1.42 – 1.45 Å[2]

  • Occupancy Refinement: The

    
     moiety may not react 100%. Refine the occupancy of the covalent ligand. If density is missing for the covalent bond but present for the ligand, model the non-covalent (intact 
    
    
    
    ) state as an alternative conformation.
DOT Diagram: Crystallography Decision Tree

Caption: Workflow for optimizing occupancy and resolution of SuFEx complexes.

Crystal_Workflow Start Start: Apo Crystals Soak Soak Ligand (1-5 mM) Start->Soak Harvest Harvest Timepoint Soak->Harvest Diffraction Collect Data Harvest->Diffraction Map Calculate Fo-Fc Map Diffraction->Map Check Continuous Density at Nucleophile? Map->Check Refine_Cov Refine as Covalent (Link S-O/N) Check->Refine_Cov Yes Refine_NonCov Refine as Non-Covalent (Intact SO2F) Check->Refine_NonCov No (Ligand Visible) Inc_Time Increase Soak Time or pH Check->Inc_Time No (Empty Site) Inc_Time->Soak

Interpreting the Data: What to Look For

When analyzing the solved structure of Methyl 4-chloro-2-(fluorosulfonyl)benzoate bound to your target, verify these specific structural signatures to confirm a successful SuFEx reaction.

The "Tetrahedral Distortion"

In the covalent adduct, the Sulfur(VI) atom retains a tetrahedral geometry.

  • Observation: Check the O=S=O angle. It should be approximately 118–120°.

  • Validation: If the geometry appears planar, you may have modeled a sulfinyl or sulfenyl artifact, or the restraints are incorrect.

The Fluoride Exit[4]
  • Observation: There should be no electron density corresponding to the Fluorine atom on the Sulfur in the covalent chain.

  • Comparison: In non-covalent complexes (unreacted), the S-F bond (approx 1.55 Å) should be visible. In the reacted complex, this density is replaced by the protein side chain (S-O-Tyr or S-N-Lys).

Induced Fit

SuFEx reactions often require the target side chain to rotate into a specific conformation to attack the sulfur.

  • Data Check: Overlay the apo-structure with your complex. Look for significant rotamer changes in the target Tyrosine or Lysine. The "methyl 4-chloro..." scaffold often pi-stacks with adjacent residues to anchor the warhead.

References

  • Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition.

  • Kelly, J. W., et al. (2018). "Inverse Drug Discovery for Covalent Inhibitors of Transthyretin." Nature Chemical Biology.

  • Jones, L. H. (2018). "SuFEx Chemical Proteomics for Identification of Covalent Kinase Inhibitors." ACS Chemical Biology.

  • RCSB PDB. "Ligand Summary: Fluorosulfonyl Group Geometry." Protein Data Bank.

  • London, N., et al. (2020). "Covalent Docking of Sulfonyl Fluorides." Journal of Chemical Information and Modeling.

Sources

Validation

Selectivity profile of Methyl 4-chloro-2-(fluorosulfonyl)benzoate against amino acid residues

A Technical Guide for Chemoproteomics and Covalent Ligand Discovery Executive Summary Methyl 4-chloro-2-(fluorosulfonyl)benzoate is a specialized covalent probe belonging to the aryl sulfonyl fluoride class. Unlike tradi...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Chemoproteomics and Covalent Ligand Discovery

Executive Summary

Methyl 4-chloro-2-(fluorosulfonyl)benzoate is a specialized covalent probe belonging to the aryl sulfonyl fluoride class. Unlike traditional electrophiles that react indiscriminately with surface residues, this molecule utilizes Sulfur-Fluoride Exchange (SuFEx) chemistry. It acts as a "latent" electrophile—stable in aqueous physiological buffers but highly reactive when bound within a protein pocket that stabilizes the fluoride leaving group.

This guide details its selectivity profile, emphasizing its preference for Tyrosine (Tyr) and Lysine (Lys) residues in functionally significant sites, and provides a comparative analysis against standard bioconjugation reagents.

Part 1: The Chemical Logic

To understand the selectivity, one must understand the structural electronic effects of the molecule.

The Warhead: Sulfonyl Fluoride (–SO₂F)

The sulfonyl fluoride group is the core of this probe's reactivity.[1] It is kinetically stable compared to sulfonyl chlorides, resisting hydrolysis in water at neutral pH. Reactivity is triggered only when the fluoride is assisted by a hydrogen-bond donor (e.g., a backbone amide or side chain) within a protein binding pocket, or when the local environment perturbs the pKa of a nucleophile.

The Substituent Effect: 4-Chloro & Methyl Ester
  • Methyl Ester (C1): Caps the carboxylic acid, rendering the molecule neutral and cell-permeable. It also provides a hydrophobic handle for binding to amphipathic pockets.

  • 4-Chloro Group (C4): This is a critical modulator. The chlorine atom is an Electron Withdrawing Group (EWG) . By withdrawing electron density from the benzene ring (induction), it increases the electrophilicity of the sulfur center at the ortho position (C2).

    • Result: This derivative is generally more reactive than the unsubstituted 2-(fluorosulfonyl)benzoate, allowing it to capture nucleophiles with slightly lower intrinsic reactivity or those in less optimal geometries.

Part 2: Selectivity Profile Against Amino Acid Residues

The selectivity of Methyl 4-chloro-2-(fluorosulfonyl)benzoate is context-dependent rather than residue-exclusive. However, statistical profiling across the proteome reveals a clear hierarchy:

Tyrosine (Tyr) – The Primary Target[2]
  • Mechanism: Phenol-to-Phenolate transition assisted by local basic residues.

  • Selectivity Factor: High.[2] SuFEx is one of the few chemistries capable of modifying Tyr residues efficiently under physiological conditions.

  • Biological Relevance: Often targets catalytic tyrosines in enzymes or Tyr residues at protein-protein interfaces.

Lysine (Lys) – The Secondary Target
  • Mechanism: Nucleophilic attack by the

    
    -amino group.
    
  • Selectivity Factor: Moderate. Unlike NHS esters which label surface lysines indiscriminately, sulfonyl fluorides prefer "privileged" lysines with depressed pKa values (often found in active sites).

  • Condition: Reactivity increases significantly at pH > 8.0.

Histidine (His) – The Tertiary Target
  • Mechanism: Imidazole nitrogen attack.

  • Selectivity Factor: Low to Moderate. Occurs primarily when the His residue is positioned to act as a nucleophile rather than a general base.

Serine/Threonine (Ser/Thr) – Rare/Specific
  • Mechanism: Hydroxyl attack.

  • Selectivity Factor: Very Low. Usually requires significant activation by the protein environment (e.g., the catalytic triad of Serine Hydrolases).

Part 3: Comparative Analysis

The following table contrasts Methyl 4-chloro-2-(fluorosulfonyl)benzoate against other common covalent warheads.

FeatureMethyl 4-chloro-2-(fluorosulfonyl)benzoate (SuFEx)NHS Esters (Acylation)Iodoacetamides / AcrylamidesFluorophosphonates (FP)
Primary Residue Tyr, Lys (Context-driven)Lys (Surface)Cys Ser (Active Site)
Stability (pH 7.4) High (Hours to Days)Low (Minutes)ModerateHigh
Selectivity Type Ligandability (Pocket-specific)Accessibility (Surface-exposed)Nucleophilicity (Soft nucleophiles)Mechanism-based (Enzymatic)
Cell Permeability Yes (due to Methyl Ester)No (usually charged/polar)YesYes
Reversibility Irreversible (Covalent)IrreversibleIrreversibleIrreversible

Part 4: Experimental Protocols

Protocol A: Chemoproteomic Profiling (Gel-Based)

Use this to validate probe binding to a specific target protein.

  • Preparation: Dilute Methyl 4-chloro-2-(fluorosulfonyl)benzoate to 100x stock in DMSO.

  • Incubation: Add probe (final conc. 1–50 µM) to proteome/lysate (1 mg/mL). Incubate for 1 hour at 37°C.

    • Control: Pre-incubate a separate sample with heat denaturation or a competitive inhibitor.

  • Click Chemistry: Add reporter tag (e.g., Azide-Rhodamine) via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) if the probe has an alkyne handle (or use a secondary competition assay if it does not).

    • Note: Since this specific molecule lacks an alkyne handle, it is best used as a competitor against a broad-spectrum SuFEx probe (like an alkyne-tagged sulfonyl fluoride).

  • Analysis: Resolve on SDS-PAGE and image fluorescence.

Protocol B: Mass Spectrometry Site Identification (LC-MS/MS)

Use this to map the exact residue modified.

  • Labeling: Incubate protein (50 µg) with probe (100 µM) for 2 hours at 37°C.

  • Digestion:

    • Denature (8M Urea), Reduce (DTT), Alkylate (Iodoacetamide).

    • Dilute Urea to <2M. Add Trypsin (1:50 ratio). Digest overnight at 37°C.

  • Enrichment (Optional): If using a competitor workflow, enrich for the unlabeled peptides or use an alkyne-analog for enrichment.

  • LC-MS/MS: Analyze on a high-resolution mass spectrometer (e.g., Orbitrap).

  • Data Search: Set variable modification:

    • Mass Shift: +232.96 Da (Formula: C8H6ClO2S - F + Protein). Note: Calculate exact mass based on loss of Fluoride.

    • Residues: Tyr, Lys, His.[1][3][4][5][6]

Part 5: Visualization of Signaling & Logic

Diagram 1: SuFEx Reaction Mechanism

This diagram illustrates the "Sleeping Beauty" mechanism where the protein environment activates the latent warhead.

SuFEx_Mechanism Probe Methyl 4-chloro-2- (fluorosulfonyl)benzoate Activation Fluoride Activation (S-F Bond Weakening) Probe->Activation Enters Pocket Environment Protein Pocket (H-Bond Donors) Environment->Activation Stabilizes F Transition Transition State (Pentacoordinate Sulfur) Activation->Transition Product Covalent Adduct (Sulfonate Ester/Amide) Transition->Product Leaving Fluoride Ion (F-) Transition->Leaving Tyr Tyrosine (OH) Tyr->Transition Nucleophilic Attack Lys Lysine (NH2) Lys->Transition Nucleophilic Attack

Caption: The SuFEx mechanism requires environmental activation (yellow) to facilitate nucleophilic attack by Tyr/Lys (black), displacing fluoride.

Diagram 2: Selectivity Decision Tree

A logic flow for researchers deciding if this probe is suitable for their target.

Selectivity_Logic Start Target Analysis Q1 Is there a Cysteine in the active site? Start->Q1 Q2 Is there a Tyrosine or Lysine in the active site? Q1->Q2 No UseAcryl Use Acrylamide/Maleimide Q1->UseAcryl Yes Q2->Start No (Re-evaluate Target) CheckpH Check pH / Microenvironment Q2->CheckpH Yes UseSuFEx Use Methyl 4-chloro-2- (fluorosulfonyl)benzoate CheckpH->UseSuFEx Ligandable Pocket

Caption: Decision matrix for selecting sulfonyl fluorides over cysteine-targeting warheads.

References

  • Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[7] Angewandte Chemie International Edition. Link

  • Narayanam, M. K., et al. (2018). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science. Link

  • Jones, L. H. (2018). Emerging Utility of Fluorosulfate Chemical Probes. ACS Medicinal Chemistry Letters. Link

  • Hett, E. C., et al. (2015).[3] Rational Targeting of Active-Site Tyrosine Residues Using Sulfonyl Fluoride Probes.[1][3] ACS Chemical Biology.[3] Link

  • Chen, W., et al. (2016).[3] Arylfluorosulfates Inactivate Intracellular Lipid Binding Protein(s) through Chemoselective SuFEx Reaction with a Binding Site Tyr Residue.[3] Journal of the American Chemical Society.[3] Link

Sources

Comparative

A Senior Application Scientist's Guide to Assessing Metabolic Stability of Fluorosulfonyl-Based Drug Candidates

The resurgence of covalent inhibitors in drug discovery, powered by the precision of targeted covalent inhibition, has brought new chemical functionalities to the forefront. Among these, the sulfonyl fluoride (-SO₂F) moi...

Author: BenchChem Technical Support Team. Date: February 2026

The resurgence of covalent inhibitors in drug discovery, powered by the precision of targeted covalent inhibition, has brought new chemical functionalities to the forefront. Among these, the sulfonyl fluoride (-SO₂F) moiety, a cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, has emerged as a highly promising electrophilic warhead.[1][2] Its unique balance of reactivity and stability allows it to form strong covalent bonds with non-cysteine nucleophilic residues like tyrosine and lysine, expanding the targetable proteome.[3] However, like any xenobiotic, the ultimate success of a fluorosulfonyl-based drug candidate hinges on its metabolic fate. Understanding and optimizing metabolic stability is a critical, non-negotiable step in the hit-to-lead and lead-optimization phases.

This guide provides an in-depth comparison of the essential assays for evaluating the metabolic stability of these compounds. We will move beyond mere protocols to explore the causality behind experimental choices, ensuring a robust and logical approach to generating reliable and translatable data.

The Metabolic Landscape of the Fluorosulfonyl Group

The perceived stability of the sulfonyl fluoride group is a key attraction; it is generally resistant to simple hydrolysis under physiological conditions, a stark contrast to its more labile sulfonyl chloride counterpart.[1][2][4] This stability, however, is not absolute. The primary metabolic vulnerabilities that must be assessed are enzymatic hydrolysis and conjugation, which can lead to rapid clearance and loss of efficacy.

  • Hydrolytic Defluorination: While chemically robust, the S-F bond can be enzymatically cleaved to form the corresponding sulfonic acid (-SO₃H). This transformation effectively neutralizes the electrophilic warhead, rendering the drug inactive as a covalent inhibitor. Studies have shown that both electronic and steric factors around the aryl sulfonyl fluoride can influence the stability of this bond.[5][6]

  • Glutathione (GSH) Conjugation: The sulfonyl fluoride moiety can be a substrate for Glutathione S-Transferases (GSTs), a major family of Phase II detoxification enzymes.[7] These enzymes catalyze the conjugation of the electrophilic sulfur center with the endogenous antioxidant glutathione, forming a bulky adduct that is readily marked for excretion. This pathway represents a significant potential clearance mechanism.

It is the interplay of these pathways, alongside metabolism on other parts of the molecule by enzymes like Cytochrome P450s (CYPs), that dictates the compound's overall pharmacokinetic profile.

Caption: Primary metabolic pathways for fluorosulfonyl-based compounds.

A Hierarchy of In Vitro Stability Assays: Choosing the Right Tool

The goal of early in vitro metabolism studies is to rank-order compounds, establish structure-activity relationships (SAR), and build a predictive model for in vivo clearance.[8][9] No single assay tells the whole story. Instead, a tiered approach provides the most comprehensive picture.

Assay System Components Primary Metabolic Pathways Assessed Key Output Throughput When to Use
Liver Microsomal Stability Subcellular fraction containing Phase I (CYP, FMO) and some Phase II (UGT) enzymes. Requires cofactor (NADPH).Phase I Oxidation. Limited Phase II. Does not capture GST-mediated conjugation effectively.Intrinsic Clearance (CLint) by Phase I enzymes.HighInitial screen for metabolic "soft spots" on the drug scaffold.
Liver S9 Stability Mixture of microsomal and cytosolic fractions.Phase I and Phase II. Captures CYP, UGT, SULT, and cytosolic enzymes like GSTs and Aldehyde Oxidase (AO).[10]Overall CLint from a broader range of enzymes.Medium-HighBroader screen when cytosolic metabolism (especially GST conjugation) is a concern.
Hepatocyte Stability Intact, metabolically active liver cells.Comprehensive Metabolism. Includes Phase I, Phase II, and the influence of cellular uptake and transporters.[11][12]Overall CLint in a more physiologically relevant system.Medium"Gold standard" in vitro assay for lead candidates to get a better prediction of in vivo hepatic clearance.[12]
Plasma Stability Blood plasma containing various esterases and proteases.Non-specific enzymatic hydrolysis. Stability in circulation.HighTo assess susceptibility to plasma enzymes, distinct from hepatic metabolism.

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Start -> Q_SoftSpots; Q_SoftSpots -> A_Microsomes [label="Yes"]; A_Microsomes -> Q_PhaseII; Q_SoftSpots -> Q_PhaseII [label="No"]; Q_PhaseII -> A_S9 [label="Yes"]; A_S9 -> Q_Physiological; Q_PhaseII -> Q_Physiological [label="No"]; Q_Physiological -> A_Hepatocytes [label="Yes"]; A_Hepatocytes -> End; Q_Physiological -> End [label="No"]; }

Caption: Decision tree for selecting the appropriate in vitro stability assay.

Experimental Protocols: A Self-Validating System

Trustworthiness in experimental data comes from robust, well-controlled protocols. Here, we detail the methodology for the Human Liver Microsome (HLM) stability assay, a workhorse in early drug discovery.

Protocol: Human Liver Microsome (HLM) Stability Assay

Objective: To determine the rate of disappearance of a fluorosulfonyl-based compound when incubated with HLM in the presence of the necessary cofactors, and to calculate its in vitro half-life (t½) and intrinsic clearance (CLint).

Materials:

  • Test Compound (TC) stock solution (e.g., 10 mM in DMSO)

  • Pooled Human Liver Microsomes (e.g., from Corning or Sekisui XenoTech)

  • Phosphate Buffer (0.1 M, pH 7.4)

  • NADPH Regenerating System (e.g., Corning Gentest™ NADPH-A/B)

  • Positive Control Compounds: Verapamil (high turnover), Diazepam (low turnover)[11]

  • Quenching Solution: Ice-cold Acetonitrile (ACN) with an internal standard (IS)

  • 96-well incubation and collection plates

Methodology:

  • Preparation of Incubation Mixture (Master Mix):

    • Causality: Preparing a master mix ensures uniform concentration of microsomes and buffer across all wells, minimizing variability.

    • On ice, combine phosphate buffer and HLM to a final protein concentration of 0.5 mg/mL. Vortex gently to mix.

    • Aliquot this mixture into the wells of the incubation plate.

  • Pre-incubation:

    • Causality: This step allows the test compound and microsomes to reach thermal equilibrium before the metabolic reaction is initiated, ensuring an accurate start time (T₀).

    • Add the test compound and control compounds to the appropriate wells to achieve a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 5-10 minutes in a shaking water bath.

  • Initiation of Reaction:

    • Causality: Metabolism by most CYP enzymes is NADPH-dependent. Adding the NADPH regenerating system starts the enzymatic process. A regenerating system is used over a single bolus of NADPH to maintain a constant cofactor concentration throughout the incubation.

    • Initiate the reaction by adding the pre-warmed NADPH regenerating system to all wells. The T₀ time point is sampled immediately from a separate set of wells before adding NADPH.

  • Time-Point Sampling:

    • Causality: Sampling at multiple time points (e.g., 0, 5, 15, 30, 45, 60 minutes) allows for the calculation of the rate of disappearance.[11]

    • At each designated time point, transfer an aliquot of the incubation mixture from the reaction well to a corresponding well in the collection plate, which has been pre-filled with 2-3 volumes of ice-cold ACN with IS.

    • Self-Validation: The T₀ sample represents 100% of the compound. A "No NADPH" control, where buffer is added instead of the cofactor, is crucial to assess for any non-NADPH-mediated degradation (e.g., chemical instability or metabolism by enzymes not requiring NADPH).

  • Sample Processing and Analysis:

    • Causality: Cold ACN serves two purposes: it precipitates the microsomal proteins, thereby stopping the enzymatic reaction, and it solubilizes the small molecule drug for analysis.

    • Seal the collection plate, vortex thoroughly, and centrifuge at high speed (e.g., 4000 rpm for 20 min) to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • The LC-MS/MS method must be optimized to quantify the disappearance of the parent drug over time. The peak area ratio of the test compound to the internal standard is used for quantification.

Data Analysis:

  • Calculate the percent of the test compound remaining at each time point relative to the T₀ sample.

  • Plot the natural log (ln) of the percent remaining versus time.

  • The slope of the linear portion of this curve (k) is the elimination rate constant.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) using the following equations:

    • t½ = 0.693 / k

    • CLint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL microsomal protein)

Caption: Workflow for a typical liver microsomal stability assay.

Comparative Data: Fluorosulfonyl vs. Acrylamide Warheads

To contextualize the data, it's useful to compare the metabolic stability of a hypothetical fluorosulfonyl-containing compound with a more traditional acrylamide-based covalent inhibitor. Acrylamides are known to be susceptible to conjugation with glutathione.

Compound Warhead HLM t½ (min) Hepatocyte t½ (min) Predicted Primary Clearance Pathway Interpretation
Cmpd-A Aryl Fluorosulfonyl> 6025Phase II (GST Conjugation)Stable to Phase I (CYP) metabolism, but rapidly cleared in the more complete hepatocyte system, suggesting significant clearance via cytosolic enzymes like GSTs.
Cmpd-B Acrylamide> 6015Phase II (GST Conjugation)Similar to Cmpd-A, stable in microsomes but shows even faster clearance in hepatocytes, a known liability for acrylamides due to Michael addition with glutathione.
Cmpd-C Aryl Fluorosulfonyl (Sterically Hindered)> 6055Low Overall ClearanceThe introduction of steric hindrance near the -SO₂F group[5][13] has significantly reduced the rate of metabolism in hepatocytes, indicating successful blocking of the metabolic liability.
Verapamil (Control)128Phase I (CYP3A4)High turnover control behaves as expected, validating the assay system.

Data are hypothetical and for illustrative purposes.

This comparative data highlights a critical insight: for fluorosulfonyl drug candidates, the liver microsomal assay alone is insufficient. Because a primary metabolic route is conjugation via cytosolic GSTs, the hepatocyte assay provides a much more accurate and physiologically relevant measure of metabolic stability.[11] A compound that appears stable in microsomes (like Cmpd-A) may be rapidly cleared in vivo.

Conclusion and Forward Look

Assessing the metabolic stability of fluorosulfonyl-based drug candidates requires a thoughtful, multi-faceted approach. While the -SO₂F moiety offers unique advantages in targeting a broader range of amino acid residues, its susceptibility to enzymatic hydrolysis and, crucially, GST-mediated conjugation, necessitates a rigorous evaluation beyond standard microsomal assays.

By employing a tiered strategy that progresses from high-throughput microsomal screens to more comprehensive hepatocyte-based assays, researchers can build a robust understanding of a compound's metabolic profile. This allows for the early identification of liabilities and informs rational, metabolism-driven drug design—for example, by introducing steric bulk or altering electronic properties to protect the sulfonyl fluoride warhead.[5][6] Ultimately, a thorough and mechanistically-grounded assessment of metabolic stability is indispensable for successfully translating the promise of fluorosulfonyl chemistry into safe and effective covalent medicines.

References

  • Title: Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides Source: ChemRxiv URL: [Link]

  • Title: Sulfonyl fluorides as targets and substrates in the development of new synthetic methods Source: Nature Reviews Chemistry URL: [Link]

  • Title: An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry Source: Molecular Pharmaceutics URL: [Link]

  • Title: Metabolic Stability Assessed by Liver Microsomes and Hepatocytes Source: Springer Nature Experiments URL: [Link]

  • Title: An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. Source: Semantic Scholar URL: [Link]

  • Title: Sulfonyl fluorides as targets and substrates in the development of new synthetic methods Source: PubMed URL: [Link]

  • Title: An investigation into the in vitro metabolic stability of aryl sulfonyl fluorides for their application in medicinal chemistry and radiochemistry Source: Macquarie University Research Portal URL: [Link]

  • Title: Metabolic Stability Assays Source: Merck Millipore URL: [Link]

  • Title: Advanced in vitro metabolic stability assays for drug discovery Source: Nuvisan URL: [Link]

  • Title: Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces Source: Molecules (MDPI) URL: [Link]

  • Title: Strategies for In Vitro Metabolic Stability Testing Source: SlideShare URL: [Link]

  • Title: Sulfur fluoride exchange Source: Nature Reviews Methods Primers URL: [Link]

  • Title: Chemical proteomics with sulfonyl fluoride probes reveals selective labeling of functional tyrosines in glutathione transferases Source: PubMed URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Methyl 4-chloro-2-(fluorosulfonyl)benzoate

A Researcher's Guide to Safely Handling Methyl 4-chloro-2-(fluorosulfonyl)benzoate This guide provides essential safety and handling protocols for Methyl 4-chloro-2-(fluorosulfonyl)benzoate, a compound of interest for pr...

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Safely Handling Methyl 4-chloro-2-(fluorosulfonyl)benzoate

This guide provides essential safety and handling protocols for Methyl 4-chloro-2-(fluorosulfonyl)benzoate, a compound of interest for professionals in drug development and chemical research. As a sulfonyl fluoride-containing aromatic compound, its reactivity demands rigorous adherence to safety procedures to mitigate risks. This document is structured to deliver immediate, actionable information, followed by in-depth operational and disposal plans, ensuring both personal safety and experimental integrity.

Immediate Hazard Assessment and Core Safety Principles

Methyl 4-chloro-2-(fluorosulfonyl)benzoate is a reactive chemical that, based on structurally similar compounds, should be treated as corrosive and moisture-sensitive . The primary hazards include severe skin burns, serious eye damage, and respiratory irritation.[1][2] The fluorosulfonyl group is reactive towards nucleophiles, a property leveraged in chemical biology but one that poses a significant risk to biological tissues. Furthermore, like many sulfonyl halides, it may react with water, potentially releasing acidic and toxic gases such as hydrogen fluoride (HF) or hydrogen chloride (HCl).[1][3]

Core Principle: The fundamental safety strategy is to prevent all direct contact with the substance by establishing multiple layers of protection and to handle it in a controlled environment that rigorously excludes moisture.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is not merely a checklist; it is a scientifically-driven choice based on the specific hazards of the chemical. For Methyl 4-chloro-2-(fluorosulfonyl)benzoate, the following PPE is mandatory.

Essential PPE Ensemble
PPE ComponentSpecificationRationale
Hand Protection Double-gloving: Nitrile inner glove, with a chemical-resistant outer glove (e.g., butyl rubber or Viton™).The inner glove provides initial protection. The outer glove offers robust defense against the corrosive nature of the compound. Double gloving is a standard precaution for highly reactive or HF-releasing compounds.[3]
Eye & Face Protection Chemical safety goggles and a full-face shield.Goggles provide a seal against splashes and vapors. The face shield offers an additional, broader barrier of protection for the entire face from splashes.[1][2]
Body Protection A buttoned lab coat and, for larger quantities, a chemical-resistant apron or suit.Protects skin and personal clothing from accidental spills.[1][4]
Respiratory Protection Work must be conducted in a certified chemical fume hood.A fume hood is the primary engineering control to prevent inhalation of vapors or dusts, which can cause respiratory irritation.[1][3]
Footwear Closed-toe shoes made of a non-porous material.Protects feet from spills.[3]
PPE Donning and Doffing Workflow

Proper procedure for putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE (Clean Area) cluster_doffing Doffing PPE (At Exit of Work Area) d1 1. Lab Coat d2 2. Inner Gloves d3 3. Goggles d4 4. Face Shield d5 5. Outer Gloves f1 1. Outer Gloves d5->f1 Begin Work f2 2. Face Shield f3 3. Lab Coat f4 4. Goggles f5 5. Inner Gloves end Safe Exit f5->end Wash Hands

Caption: Workflow for donning and doffing Personal Protective Equipment.

Operational Plan: Handling and Storage

Pre-Experiment Checklist
  • Fume Hood Verification: Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

  • Emergency Equipment: Confirm the location and functionality of the safety shower and eyewash station.[1][5]

  • Spill Kit: Have a spill kit rated for corrosive and water-reactive materials readily available. This should contain an inert absorbent like sand or vermiculite, not water.[6]

  • Waste Container: Prepare a designated, clearly labeled, and sealed hazardous waste container.

Step-by-Step Handling Protocol
  • Transport: Transport the chemical in a sealed, shatter-resistant secondary container.

  • Inert Atmosphere: If the compound is in solid form and moisture-sensitive, weigh and handle it under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).

  • Dispensing: Use tools (spatulas, syringes) made of compatible materials. Avoid creating dust if it is a solid.

  • Reactions: If the reaction is with a nucleophile or involves solvents, be mindful of potential exothermic reactions. Add reagents slowly and with appropriate cooling.

  • Post-Handling: After use, securely close the primary container. Decontaminate the work area by wiping it down with a suitable solvent, followed by a neutralizing solution if necessary (e.g., a 10% sodium carbonate solution for potential acidic residues).[3] All contaminated wipes and disposable items must be placed in the designated hazardous waste container.

Storage
  • Location: Store in a dry, cool, well-ventilated area designated for corrosive materials.[2][7]

  • Container: Keep the container tightly closed to prevent moisture ingress.[2]

  • Incompatibilities: Store away from bases, strong oxidizing agents, and water.[7]

Emergency and Disposal Plan

Emergency Procedures
Exposure TypeImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1][2][7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2][7]
Inhalation Move the person to fresh air. If breathing is difficult, provide respiratory support. Seek immediate medical attention.[1][2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][8]
Spill Evacuate the area. If the spill is small, cover with an inert absorbent material (sand, vermiculite) and sweep it into the hazardous waste container. Do not use water.[6] For larger spills, contact your institution's environmental health and safety department.
Disposal Plan

All materials contaminated with Methyl 4-chloro-2-(fluorosulfonyl)benzoate, including excess reagent, contaminated PPE, and spill cleanup materials, are considered hazardous waste.

  • Segregation: Do not mix this waste with other waste streams.

  • Containment: Collect all waste in a clearly labeled, sealed, and compatible container.

  • Disposal: Dispose of the waste through your institution's licensed hazardous waste disposal program.[6][8] Adhere to all local, state, and federal regulations.

By adhering to these rigorous protocols, researchers can safely handle Methyl 4-chloro-2-(fluorosulfonyl)benzoate, enabling its use in advancing scientific discovery while maintaining the highest standards of laboratory safety.

References

  • Chemical Safety Guidelines - PMSF and HF Releasers . Duke University. [Link]

  • Material Safety Data Sheet - Methyl benzoate . Alfa Aesar. [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment . SAMS Solutions. [Link]

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